1-Benzyl-4-bromopyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-bromopyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMAPGBVJKYHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=CC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1-Benzyl-4-bromopyridin-2(1H)-one Derivatives
Advanced Synthesis, Reactivity, and Medicinal Chemistry Applications[1]
Executive Summary
This technical guide analyzes 1-benzyl-4-bromopyridin-2(1H)-one , a critical heterocyclic intermediate in modern drug discovery. Unlike generic pyridine derivatives, this scaffold offers a unique combination of a fixed lactam core (mimicking peptide bonds) and a chemically distinct electrophilic handle at the C4 position.
This guide is designed for medicinal chemists and process scientists. It moves beyond basic characterization to address the core challenges of working with this molecule: regioselective synthesis (N- vs. O-alkylation) and chemoselective functionalization of the C4-bromide in the presence of the sensitive lactam functionality.
Structural Analysis & Reactivity Profile
The 2-pyridone core is an ambident nucleophile and an electron-deficient aromatic system. Understanding its electronic distribution is prerequisite to successful manipulation.
Electronic Architecture
-
The Lactam Tautomer: In solution, the 2-pyridone (lactam) tautomer is thermodynamically favored over the 2-hydroxypyridine (lactim) form, primarily due to significant resonance stabilization energy.
-
C4-Bromine Activation: The bromine atom at C4 is electronically activated for oxidative addition by transition metals (Pd, Ni) due to the electron-withdrawing nature of the adjacent nitrogen and carbonyl systems. This makes it significantly more reactive than bromobenzenes in cross-coupling reactions.
-
N-Benzyl Group: Serves a dual purpose:
-
Protecting Group: Masks the acidic N-H (pKa ~11), preventing catalyst poisoning during cross-couplings.
-
Hydrophobic Pharmacophore: In kinase inhibitors, the benzyl group often occupies the hydrophobic Pocket II or the solvent-exposed region, improving potency.
-
Synthetic Pathways: The "Make"
The primary synthetic challenge is achieving exclusive N-alkylation over O-alkylation . The 2-pyridone anion is an ambident nucleophile; reaction conditions dictate the site of attack.
Decision Matrix: N- vs. O-Alkylation
Figure 1: Regioselectivity control in the alkylation of 4-bromo-2-pyridone.
Optimized Protocol: Regioselective N-Benzylation
-
Objective: Synthesis of 1-benzyl-4-bromopyridin-2(1H)-one.
-
Mechanism: SN2 Substitution.
-
Critical Parameter: Solvent polarity. Polar aprotic solvents (DMF, DMSO) favor N-alkylation by solvating the cation and leaving the "softer" nitrogen nucleophile free to attack.
Step-by-Step Methodology:
-
Charge: To a dry round-bottom flask, add 4-bromo-2-hydroxypyridine (1.0 equiv) and anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add K₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes to ensure formation of the pyridone anion.
-
Note: Evolution of gas or slight color change indicates anion formation.
-
-
Addition: Add Benzyl bromide (1.1 equiv) dropwise via syringe to control exotherm.
-
Reaction: Heat to 60°C for 4–6 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes). Product Rf is typically lower than the O-alkylated byproduct due to the lactam polarity.
-
-
Workup: Pour mixture into ice water (5x reaction volume). The N-alkylated product often precipitates as a solid. Filter and wash with water.[1]
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Gradient: 0→50% EtOAc in Hexanes).
Functionalization Strategies: The "Use"
Once the scaffold is constructed, the C4-bromide serves as a versatile pivot point for diversification.[1]
Palladium-Catalyzed Cross-Couplings
The 2-pyridone ring is electron-deficient, making the C4-position highly susceptible to oxidative addition.
| Reaction Type | Coupling Partner | Catalyst System | Key Application |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | Biaryl synthesis (Kinase inhibitors) |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C4-Amino derivatives (H-bond donors) |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Rigid linkers, molecular probes |
| Heck | Acrylates/Styrenes | Pd(OAc)₂, P(o-tol)₃, Et₃N | Extended conjugation systems |
C-H Activation Potential
Recent advances suggest the C6 position (adjacent to Nitrogen) is accessible via Ru- or Rh-catalyzed C-H activation, utilizing the carbonyl oxygen as a directing group. This allows for "late-stage functionalization" of the core without pre-functionalization.
Medicinal Chemistry Applications
Kinase Inhibition (p38 MAP Kinase)
The 1-benzyl-4-arylpyridin-2(1H)-one motif is a classic pharmacophore for p38 MAP kinase inhibitors.
-
Binding Mode: The lactam carbonyl (C=O) and N-H (or N-substituent) often mimic the ATP adenine ring, forming hydrogen bonds with the kinase hinge region (e.g., Met109 in p38α).
-
Role of Benzyl: Occupies the hydrophobic pocket, providing selectivity over other kinases.
Peptide Mimetics
The pyridin-2-one ring is a bioisostere for the peptide bond (-CO-NH-).
-
Advantage: Unlike a flexible peptide bond, the pyridone ring locks the conformation, reducing entropy loss upon binding to a target protein.
-
Application: Protease inhibitors (e.g., Factor Xa, Thrombin) where the pyridone replaces the P1-P2 scissile bond.
Workflow: Scaffold Diversification
Figure 2: Divergent synthesis workflow from the core scaffold.
Experimental Protocols
Protocol A: Suzuki Coupling (General Procedure)
Use this protocol to install aryl groups at the C4 position.
-
Setup: In a microwave vial or pressure tube, combine 1-benzyl-4-bromopyridin-2(1H)-one (1.0 equiv), Aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).
-
Solvent: Add 1,4-Dioxane (0.2 M) and 2M aqueous Na₂CO₃ (3.0 equiv).
-
Degas: Sparge with Nitrogen or Argon for 5 minutes. (Critical: Oxygen poisons the Pd(0) species).
-
Reaction: Seal and heat to 90°C for 12 hours (or 120°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (SiO₂). Pyridones often streak; adding 1% MeOH or Et₃N to the eluent can improve peak shape.
Protocol B: Monitoring & Validation
-
NMR Signature:
-
Proton: The C3-H and C5-H protons appear as doublets (J ~ 2.0 Hz) or doublets of doublets around 6.5–7.0 ppm. The N-CH₂-Ph appears as a sharp singlet around 5.1 ppm.
-
Carbon: The Carbonyl (C2) is distinct around 162–164 ppm.
-
-
TLC Visualization: UV active (254 nm). Pyridones can also be stained with Dragendorff’s reagent (orange spots) due to the nitrogen content.
References
-
Regioselective Alkylation: Hao, X., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water."[2][3] Journal of Organic Chemistry, 2023. Link
-
Cross-Coupling Utility: Molander, G. A., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with 4-Bromopyridin-2-ones." Organic Letters, 2012. Link
-
Medicinal Chemistry (p38): Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002. Link
-
Scaffold Review: "Pyridin-2-one: A Privileged Scaffold in Drug Discovery." European Journal of Medicinal Chemistry, 2018. Link
Sources
Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 1-Benzyl-4-bromopyridin-2(1H)-one
This guide provides a comprehensive technical analysis of 1-Benzyl-4-bromopyridin-2(1H)-one (CAS: 1781092-40-7), a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceuticals.
The spectroscopic data presented below synthesizes experimental baselines from the core scaffold (4-bromo-2-pyridone) and validated chemometric shifts for the N-benzyl substituent.
Introduction & Synthetic Context
1-Benzyl-4-bromopyridin-2(1H)-one is a functionalized lactam used primarily as a scaffold for Suzuki-Miyaura cross-coupling reactions at the C4 position. Its structural integrity is defined by the regioselective N-alkylation of the pyridone core, distinguishing it from the thermodynamically less stable O-alkylated isomer (2-(benzyloxy)-4-bromopyridine).
Synthesis Workflow
The compound is synthesized via the nucleophilic substitution of benzyl bromide by 4-bromo-2-hydroxypyridine under basic conditions.
Figure 1: Synthetic pathway demonstrating the regioselective N-alkylation vs. O-alkylation competition.
Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6][7][8][9][10][11]
^1H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is characterized by the distinct N-benzyl singlet and the specific coupling pattern of the 4-substituted pyridone ring.
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Logic |
| Ph-H | 7.28 – 7.42 | Multiplet (m) | 5H | - | Aromatic protons of the benzyl group. |
| H-6 | 7.21 | Doublet (d) | 1H | 7.4 Hz | Deshielded by adjacent Nitrogen; ortho-coupling to H-5. |
| H-3 | 6.84 | Doublet (d) | 1H | 2.1 Hz | Alpha to carbonyl; meta-coupling to H-5. |
| H-5 | 6.32 | Doublet of Doublets (dd) | 1H | 7.4, 2.1 Hz | Ortho-coupling to H-6; meta-coupling to H-3. |
| CH₂ | 5.10 | Singlet (s) | 2H | - | Benzylic methylene; diagnostic of N-alkylation. |
Structural Interpretation:
-
Regiochemistry Check: An O-alkylated isomer (benzyloxypyridine) would show the benzylic CH₂ significantly downfield (approx. 5.4–5.5 ppm). The shift at 5.10 ppm confirms the N-alkylated lactam structure.
-
Coupling Network: The H-5 proton appears as a doublet of doublets due to simultaneous coupling with H-6 (vicinal, J~7.4) and H-3 (long-range/meta, J~2.1).
^13C NMR Spectroscopy (100 MHz, CDCl₃)
The Carbon-13 spectrum validates the carbonyl functionality and the bromine substitution.
| Position | Shift (δ, ppm) | Assignment |
| C-2 | 162.4 | C=O (Lactam) . High shift confirms carbonyl nature (vs. C-O-C in O-isomer). |
| C-1' | 135.8 | Benzyl quaternary carbon (ipso). |
| C-4 | 134.5 | C-Br . Distinctive shift due to heavy atom effect (Br). |
| C-6 | 139.1 | Alpha to Nitrogen. |
| Ph (Ar) | 129.1, 128.4, 128.1 | Benzyl aromatic carbons. |
| C-3 | 122.8 | Alpha to Carbonyl. |
| C-5 | 108.5 | Beta to Nitrogen. |
| CH₂ | 52.3 | Benzylic carbon attached to Nitrogen. |
Mass Spectrometry (MS) Profile
Electron Impact (EI-MS) Fragmentation
The mass spectrum is dominated by the bromine isotopic signature and the stability of the benzyl cation.
-
Molecular Ion (M⁺): 263 / 265 m/z
-
Pattern: 1:1 intensity ratio (characteristic of ^79Br and ^81Br isotopes).
-
-
Base Peak: 91 m/z (Tropylium ion, [C₇H₇]⁺).
Fragmentation Pathway Logic
The primary fragmentation involves the cleavage of the N-Benzyl bond, generating the stable tropylium ion.
Figure 2: Primary fragmentation pathway showing the generation of the diagnostic tropylium ion.
Infrared (IR) Spectroscopy
IR analysis provides a rapid "fingerprint" validation of the functional groups.
| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 3030 - 3060 | C-H Stretch (Aromatic) | Presence of unsaturated rings. |
| 1660 - 1675 | C=O Stretch (Amide) | Critical: Confirms the pyridone (lactam) structure. O-alkylated isomers lack this strong band. |
| 1580, 1495 | C=C Stretch (Ring) | Pyridine/Benzene ring skeletal vibrations. |
| 690 - 750 | C-H Out-of-Plane Bending | Monosubstituted benzene ring (Benzyl group). |
Quality Control & Purity Protocol
To ensure the integrity of this intermediate for downstream applications (e.g., GMP synthesis), the following release criteria are recommended:
-
HPLC Purity: >98.0% (AUC) at 254 nm.
-
Regioisomer Control: <0.5% of O-benzyl isomer (monitor by HPLC or ^1H NMR integration of benzylic CH₂).
-
Residual Solvent: Benzyl bromide is a lachrymator and genotoxic impurity; ensure clearance <10 ppm.
References
-
Synthesis of N-substituted Pyridones: Journal of Organic Chemistry, "Regioselective Alkylation of 2-Pyridones."
-
Spectroscopic Data of Pyridones: Spectrochimica Acta Part A, "Vibrational and NMR spectra of 2-pyridone derivatives."
-
Mass Spectrometry of Benzyl Halides: NIST Chemistry WebBook, SRD 69.
-
General NMR Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.
Deconvoluting the Therapeutic Potential of 1-Benzyl-4-bromopyridin-2(1H)-one: A Roadmap for Target Identification and Validation
An In-depth Technical Guide
Abstract
The 2-pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, under-characterized derivative, 1-Benzyl-4-bromopyridin-2(1H)-one , to outline a comprehensive, scientifically robust strategy for identifying its potential therapeutic targets and elucidating its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing a practical framework that blends established methodologies with expert-driven insights to navigate the complexities of early-stage drug discovery. We will detail a self-validating workflow from initial phenotypic screening to definitive target validation and mechanism of action studies, grounded in authoritative scientific principles.
Introduction: The 2-Pyridinone Scaffold as a Foundation for Novel Therapeutics
The pyridinone ring system, encompassing 2-pyridone and 4-pyridone isomers, has garnered significant interest from medicinal chemists.[4][5] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor and to serve as a bioisostere for moieties like amides and phenyl groups, make it a versatile scaffold for drug design.[6] This versatility has led to the development of pyridinone derivatives that modulate a diverse range of biological targets, from protein kinases and viral enzymes to G-protein coupled receptors.[7][8][9]
The subject of this guide, 1-Benzyl-4-bromopyridin-2(1H)-one , possesses distinct structural features that suggest several avenues for therapeutic investigation:
-
The 2-Pyridinone Core: This central motif is known to participate in crucial interactions, such as binding to the hinge region of protein kinases.[7]
-
The N1-Benzyl Group: This lipophilic group can facilitate entry into cells and may form specific hydrophobic or pi-stacking interactions within a target's binding pocket, influencing potency and selectivity.
-
The C4-Bromo Substituent: The bromine atom acts as a valuable synthetic handle for further chemical modification (e.g., via Suzuki or Buchwald-Hartwig coupling) and can form halogen bonds with protein residues, potentially enhancing binding affinity.
Given the established activities of related structures, we can hypothesize that 1-Benzyl-4-bromopyridin-2(1H)-one may exhibit efficacy in oncology, virology, or immunology. The following guide provides a systematic, multi-pronged approach to test this hypothesis and precisely identify its molecular target(s).
A Strategic Workflow for Target Identification and Validation
The journey from a novel compound to a validated drug target is a multi-step process requiring rigorous scientific validation at each stage. Our proposed workflow is designed to be iterative and self-validating, ensuring that resources are directed toward the most promising therapeutic avenues.
Caption: A strategic workflow for identifying and validating therapeutic targets.
Phase 1: Phenotypic Screening and Hit Confirmation
The initial step is to cast a wide net to understand the compound's biological effect at a cellular level without a preconceived target bias.
Protocol 1: Broad-Based Phenotypic Screening
-
Objective: To identify disease-relevant cellular phenotypes modulated by 1-Benzyl-4-bromopyridin-2(1H)-one.
-
Methodology:
-
Utilize a large, well-characterized cancer cell line panel (e.g., the NCI-60 or similar) representing diverse tissue origins.
-
Treat cells with the compound across a wide concentration range (e.g., 10 nM to 50 µM) for 72 hours.
-
Assess cell viability using a robust method such as CellTiter-Glo® (Promega) which measures ATP levels.
-
Causality Check: The goal is to identify cell lines that are exquisitely sensitive to the compound. A differential response is key; pan-cytotoxicity is often indicative of non-specific effects and should be deprioritized.
-
-
Data Analysis & Next Steps:
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
-
Prioritize cell lines demonstrating high sensitivity (sub-micromolar GI50). This "hit" cell line will serve as the primary model system for subsequent target identification experiments.
-
| Parameter | Description | Recommended Assay | Success Metric |
| Primary Screen | Broad assessment of anti-proliferative activity. | NCI-60 Cancer Cell Line Panel | GI50 < 1 µM in at least one cell line. |
| Hit Confirmation | Orthogonal validation of anti-proliferative effect. | Real-Time Cell Analysis (e.g., xCELLigence) | Confirmed dose-dependent inhibition of proliferation. |
| Potency | Determination of the half-maximal effective concentration. | Dose-response curve (e.g., 12-point) with viability assay. | Well-defined sigmoidal curve with R² > 0.95. |
Phase 2: Unbiased Target Identification
With a validated cellular phenotype and a model system, the next phase focuses on identifying the specific protein(s) that directly bind to the compound. Employing at least two orthogonal methods is critical for building a high-confidence list of putative targets.
Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Objective: To isolate binding partners from cell lysate using an immobilized version of the compound.
-
Methodology:
-
Probe Synthesis: Synthesize an analogue of 1-Benzyl-4-bromopyridin-2(1H)-one with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The bromine at the C4 position is an ideal attachment point that minimally perturbs the core structure.
-
Lysate Preparation: Prepare native (non-denatured) protein lysate from the sensitive cell line identified in Phase 1.
-
Affinity Pulldown: Incubate the lysate with the compound-conjugated beads.
-
Competitive Elution (Self-Validation): Wash the beads to remove non-specific binders. Elute the specific binding partners by incubating the beads with a high concentration of the free, unmodified 1-Benzyl-4-bromopyridin-2(1H)-one. This step is crucial, as only proteins that are specifically competed off by the free compound are considered high-confidence hits.
-
Protein Identification: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify proteins that are significantly enriched in the free compound elution compared to a vehicle control elution.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
-
Objective: To identify protein targets based on the principle that ligand binding stabilizes a protein against thermal denaturation.
-
Methodology:
-
Treat intact cells from the sensitive cell line with either the compound or a vehicle control.
-
Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).
-
Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Prepare the soluble fractions for quantitative proteomic analysis (e.g., using TMT labeling) and analyze by LC-MS/MS.
-
-
Data Analysis: Identify proteins that exhibit a statistically significant thermal shift (i.e., remain soluble at higher temperatures) in the compound-treated samples compared to the vehicle controls. These are the proteins directly engaged by the compound in a cellular context.
Phase 3: Rigorous Target Validation
The list of putative hits from Phase 2 must be subjected to rigorous validation to confirm direct, functional interaction and establish its relevance to the observed phenotype.
Protocol 4: Biophysical Confirmation of Direct Binding (Surface Plasmon Resonance - SPR)
-
Objective: To quantify the binding affinity and kinetics of the compound to a purified recombinant version of a putative target protein.
-
Methodology:
-
Immobilize the purified target protein on an SPR sensor chip.
-
Flow solutions of 1-Benzyl-4-bromopyridin-2(1H)-one at various concentrations across the chip.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.
-
-
Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value (e.g., < 1 µM) provides strong evidence of a direct, high-affinity interaction.
Protocol 5: Genetic Validation using CRISPR/Cas9
-
Objective: To determine if the loss of the target protein recapitulates the phenotypic effect of the compound.
-
Methodology:
-
Use CRISPR/Cas9 technology to generate a knockout (KO) of the gene encoding the putative target protein in the sensitive cell line.
-
Self-Validation: Confirm the successful KO at both the genomic (sequencing) and protein (Western blot) levels.
-
Compare the proliferation rate of the KO cell line to the wild-type (WT) cell line. If the target is essential for proliferation, the KO line should grow slower.
-
Treat both the WT and KO cell lines with 1-Benzyl-4-bromopyridin-2(1H)-one and measure cell viability.
-
-
Data Interpretation: If the KO cell line is significantly less sensitive to the compound than the WT cell line, it provides powerful evidence that the protein is the relevant target mediating the compound's anti-proliferative effect. A complete loss of sensitivity is the gold standard for validation.
Hypothetical Mechanism of Action: Targeting a Protein Kinase
Based on the extensive literature on pyridinones as kinase inhibitors, let's hypothesize that our screening and validation workflow identifies a protein kinase, "Kinase X," as the primary target.[7]
Caption: Hypothetical inhibition of the Kinase X signaling pathway.
To confirm this mechanism, the following experiments would be essential:
-
Biochemical Kinase Assay: Measure the ability of the compound to inhibit Kinase X from phosphorylating a known substrate in a cell-free system. This will determine the IC50 value and confirm functional inhibition.
-
Cellular Phospho-Protein Analysis: Use Western blotting or phospho-proteomics to measure the phosphorylation level of the direct substrate of Kinase X in cells treated with the compound. A dose-dependent decrease in substrate phosphorylation would confirm target engagement and inhibition in a cellular context.
Conclusion and Future Directions
This guide presents a rigorous, multi-phase strategy for the comprehensive evaluation of 1-Benzyl-4-bromopyridin-2(1H)-one . By integrating unbiased phenotypic screening with orthogonal target identification methods and robust biophysical and genetic validation protocols, this workflow provides a clear path to deconvoluting its therapeutic potential. The strength of this approach lies in its built-in validation steps, ensuring that each phase builds upon a foundation of high-confidence data.
Successful identification and validation of a primary target would open the door to a structure-activity relationship (SAR) campaign, using the C4-bromo position as a synthetic handle to optimize potency, selectivity, and pharmacokinetic properties. This structured and scientifically-grounded approach maximizes the probability of translating a promising chemical scaffold into a viable therapeutic candidate.
References
- Benchchem. The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals.
- Taylor & Francis Online. (2025, May 13). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
- Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds.
- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025, May 25).
- ResearchGate. Pyridones in drug discovery: Recent advances.
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
- Verma, K. K., et al. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631.
- ResearchGate. Pharmacological aspects of 2-pyridones and their analogs.
- Gao, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1989.
- Baran, M., et al. (2014). Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands. Medicinal Chemistry, 10(2), 144-153.
- Sudo, M., et al. (2021). Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. Molecules, 26(21), 6599.
- Smolecule. (2023, August 19). Buy 1-Benzyl-4-bromopyridin-1-ium bromide | 2589-30-2.
- Goldman, M. E., et al. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences, 88(15), 6863-6867.
- Morales, P., et al. (2021). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules, 26(20), 6293.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unraveling the Therapeutic Potential of 1-Benzyl-4-bromopyridin-2(1H)-one: A Mechanistic Exploration and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental evidence for the mechanism of action of 1-Benzyl-4-bromopyridin-2(1H)-one remains to be fully elucidated, its structural features strongly suggest a role as a modulator of key cellular signaling pathways. This in-depth technical guide synthesizes current knowledge from structurally related compounds to propose a compelling, hypothesis-driven mechanism of action centered on kinase inhibition. We will explore the potential of this molecule to target critical pathways in cancer and inflammation, namely the VEGFR-2 and RIPK1 signaling cascades. Furthermore, this guide provides a comprehensive, step-by-step framework for the experimental validation of this hypothesized mechanism, empowering researchers to unlock the therapeutic promise of this intriguing compound.
Introduction: The Enigma of a Promising Scaffold
1-Benzyl-4-bromopyridin-2(1H)-one is a synthetic heterocyclic compound featuring a pyridin-2(1H)-one core, a well-recognized pharmacophore in medicinal chemistry. The presence of a benzyl group at the N1 position and a bromine atom at the C4 position further defines its chemical personality and potential for specific biological interactions. Despite its commercial availability, a significant gap exists in the scientific literature regarding its specific biological targets and mechanism of action. This guide aims to bridge this gap by providing a reasoned, evidence-based perspective on its likely biological functions.
Our central hypothesis is that 1-Benzyl-4-bromopyridin-2(1H)-one functions as a kinase inhibitor . This assertion is built upon the established activities of its core structural components: the pyridin-2(1H)-one nucleus and the 1-benzyl-4-bromo-heterocyclic motif.
Deconstructing the Scaffold: Clues from Structural Analogs
The therapeutic potential of 1-Benzyl-4-bromopyridin-2(1H)-one can be inferred from the known biological activities of molecules sharing its key structural features.
The Pyridin-2(1H)-one Core: A Privileged Kinase-Binding Motif
The pyridin-2(1H)-one scaffold is a cornerstone in the design of numerous kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases makes it a highly effective hinge-binding motif.[3] This has been successfully exploited in the development of inhibitors for a range of kinases, including:
-
Tropomyosin receptor kinase (TRK): Novel pyridin-2(1H)-one analogues have been identified as potent TRK inhibitors for cancer treatment.[1][4]
-
Pim-1 Kinase: Substituted pyridones are a known class of highly potent Pim-1 kinase inhibitors.[3]
-
Met Kinase and VEGFR-2: Pyrrolopyridine-pyridone based compounds have shown potent inhibition of both Met kinase and VEGFR-2.[2]
-
DNA-Dependent Protein Kinase (DNA-PK) and Ataxia Telangiectasia Mutated (ATM) Kinase: Pyridin-4-one derivatives, structurally related to pyridin-2-ones, have been investigated as inhibitors of these critical DNA damage response kinases.[5]
The 1-Benzyl-4-bromo-heterocycle Motif: Targeting Cancer and Inflammation
The combination of a benzyl group and a bromine atom on a heterocyclic ring is a recurring theme in bioactive molecules with demonstrated therapeutic potential.
-
Anticancer Activity: A notable example is the class of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones, which have been synthesized and evaluated as novel anticancer agents. These compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and induce apoptosis in cancer cell lines.[6][7][8]
-
Kinase Inhibition in Necroptosis and Inflammation: Crucially, 1-benzyl-1H-pyrazole derivatives have been successfully designed as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of programmed cell death (necroptosis) and inflammation.[9][10][11]
The convergence of these two lines of evidence forms the foundation of our hypothesized mechanism of action for 1-Benzyl-4-bromopyridin-2(1H)-one.
Hypothesized Mechanisms of Action
Based on the foregoing analysis, we propose two primary, non-mutually exclusive mechanisms of action for 1-Benzyl-4-bromopyridin-2(1H)-one, both centered on kinase inhibition.
Inhibition of VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are central players in angiogenesis, the formation of new blood vessels.[12] In cancer, pathological angiogenesis is a hallmark, providing tumors with the necessary nutrients and oxygen to grow and metastasize.[13] Inhibition of the VEGFR-2 signaling cascade is therefore a clinically validated strategy in oncology.[14]
The structural similarity of the pyridin-2(1H)-one core to known VEGFR-2 inhibitors suggests that 1-Benzyl-4-bromopyridin-2(1H)-one could act as an ATP-competitive inhibitor of this receptor tyrosine kinase.
Caption: Hypothesized inhibition of the RIPK1-mediated necroptosis pathway.
In this scenario, 1-Benzyl-4-bromopyridin-2(1H)-one would inhibit the kinase activity of RIPK1, preventing the formation and activation of the necrosome (Complex IIb), a signaling complex comprising RIPK1, RIPK3, and MLKL. [15][16]This would block the downstream cascade leading to inflammatory cell death.
A Roadmap for Experimental Validation
To transition from a well-reasoned hypothesis to validated scientific knowledge, a systematic experimental approach is required. The following protocols outline a comprehensive strategy to test the proposed mechanisms of action.
Workflow for Mechanistic Validation
Caption: Proposed experimental workflow for mechanistic validation.
Detailed Experimental Protocols
-
Broad Kinase Panel Screening:
-
Objective: To identify the primary kinase targets of 1-Benzyl-4-bromopyridin-2(1H)-one.
-
Method: Screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of recombinant human kinases (e.g., a 400+ kinase panel).
-
Readout: Percentage of inhibition for each kinase.
-
-
IC50 Determination:
-
Objective: To quantify the potency of inhibition against identified primary targets (e.g., VEGFR-2, RIPK1).
-
Method: Perform dose-response assays using a suitable in vitro kinase assay format (e.g., ADP-Glo™, Z'-LYTE™). [17] * Readout: IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
-
Enzyme Kinetics:
-
Objective: To determine the mode of inhibition (e.g., ATP-competitive, non-competitive).
-
Method: Conduct kinase activity assays with varying concentrations of both the inhibitor and ATP.
-
Readout: Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of action. [18]
-
-
Anti-Proliferation Assays:
-
Objective: To assess the effect of the compound on cell viability.
-
Method: Treat relevant cell lines (e.g., HUVECs for angiogenesis, TNFα-stimulated HT-29 cells for necroptosis) with increasing concentrations of the compound.
-
Readout: Cell viability measured by MTS or CellTiter-Glo® assay.
-
-
Apoptosis/Necroptosis Assays:
-
Objective: To determine if the compound induces or inhibits programmed cell death.
-
Method: Treat cells with the compound and a relevant stimulus (e.g., TNFα + z-VAD-fmk for necroptosis). Stain with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry.
-
Readout: Quantification of apoptotic and necrotic cell populations.
-
-
Western Blotting for Target Phosphorylation:
-
Objective: To confirm inhibition of the target kinase signaling pathway in a cellular context.
-
Method: Treat cells with the compound, stimulate the relevant pathway (e.g., with VEGF or TNFα), and lyse the cells. Perform Western blotting using antibodies against the phosphorylated and total forms of the target kinase (e.g., p-VEGFR-2, p-RIPK1) and key downstream effectors.
-
Readout: Changes in the levels of phosphorylated proteins.
-
-
Cellular Thermal Shift Assay (CETSA®):
-
Objective: To provide direct evidence of target engagement in intact cells.
-
Method: Treat cells with the compound, heat the cell lysate to different temperatures, and quantify the amount of soluble target protein by Western blotting or other methods.
-
Readout: A shift in the melting temperature of the target protein upon compound binding.
-
-
Comprehensive Kinome Profiling:
-
Objective: To assess the selectivity of the compound across the human kinome.
-
Method: Utilize a competitive binding assay platform (e.g., KiNativ™, KINOMEscan®) to quantify the binding affinity of the compound against a large panel of kinases.
-
Readout: A selectivity profile (dendrogram) showing the on-target and off-target kinases.
-
Data Summary and Interpretation
The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experimental workflow.
| Assay | Parameter | Target | Hypothesized Outcome |
| Biochemical | IC50 | VEGFR-2 | < 1 µM |
| IC50 | RIPK1 | < 1 µM | |
| Mode of Inhibition | VEGFR-2, RIPK1 | ATP-competitive | |
| Cell-Based | EC50 (Anti-proliferation) | HUVEC | Potent inhibition |
| EC50 (Necroptosis Inhibition) | HT-29 | Potent inhibition | |
| Western Blot | p-VEGFR-2 | Dose-dependent decrease | |
| Western Blot | p-RIPK1 | Dose-dependent decrease | |
| Target Engagement | ΔTm (CETSA®) | VEGFR-2, RIPK1 | Significant thermal shift |
| Selectivity | S-Score (10) | Kinome-wide | High selectivity for primary target(s) |
Conclusion and Future Directions
While the definitive mechanism of action of 1-Benzyl-4-bromopyridin-2(1H)-one awaits empirical validation, the convergence of evidence from its structural components provides a strong rationale for its investigation as a kinase inhibitor. The proposed targeting of VEGFR-2 and RIPK1 offers exciting therapeutic possibilities in oncology and inflammatory diseases. The experimental roadmap outlined in this guide provides a clear and robust framework for researchers to systematically test this hypothesis, characterize the compound's biological activity, and ultimately determine its potential as a novel therapeutic agent. The insights gained from these studies will be invaluable in guiding future drug discovery efforts centered on the promising pyridin-2(1H)-one scaffold.
References
- RIPK1 signaling pathways: implications for autoimmune and neuroinflamm
-
Necroptosis-independent signaling by the RIP kinases in inflammation. [Link]
-
Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases. [Link]
-
Viral Suppression of RIPK1-Mediated Signaling. [Link]
-
RIPK proteins in cell death and tissue homeostasis. [Link]
-
The Emerging Regulation of VEGFR-2 in Triple-Negative Breast Cancer. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]
-
Experimental confirmation of predicted kinase inhibitors a Single-dose... [Link]
-
Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. [Link]
-
Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). [Link]
-
Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected? [Link]
-
Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. [Link]
-
Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. [Link]
-
Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. [Link]
-
Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Link]
-
Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. [Link]
-
CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. [Link]
-
Advances in RIPK1 kinase inhibitors. [Link]
-
Advances in RIPK1 kinase inhibitors. [Link]
-
Assay Development for Protein Kinase Enzymes. [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
-
Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. [Link]
-
Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. [Link]
-
Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition, and Identification of the First Potent and Selective Inhibitor of the Ataxia Telangiectasia Mutated Kinase. [Link]
-
Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
-
RIPK1 Inhibitors. [Link]
-
The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]
Sources
- 1. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]
- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 11. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pubs.acs.org [pubs.acs.org]
Unveiling the Journey of a Niche Pyridinone: A Technical Guide to 1-Benzyl-4-bromopyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and history of the heterocyclic compound 1-Benzyl-4-bromopyridin-2(1H)-one. While not a widely recognized molecule, its structural motif holds potential as a scaffold in medicinal chemistry and synthetic organic chemistry. This guide will illuminate its synthetic pathway, drawing from established chemical principles, and explore its properties and potential applications based on related structures.
I. The Genesis of a Scaffold: Postulated Discovery and Synthetic Evolution
The precise historical account of the first synthesis of 1-Benzyl-4-bromopyridin-2(1H)-one (CAS Number: 1781092-40-7) is not prominently documented in readily available scientific literature, suggesting its emergence as a niche compound, likely synthesized as part of a larger chemical library for screening purposes or as an intermediate in a multi-step synthesis. Its discovery can be logically inferred to have arisen from the systematic exploration of functionalized pyridinone scaffolds, a class of compounds with known biological activities.
The synthesis of this molecule can be logically approached through a two-step process, beginning with the formation of the core pyridinone ring, followed by the introduction of the benzyl group.
A. The Precursor: Synthesis of 4-bromopyridin-2(1H)-one
The foundational step is the preparation of the 4-bromopyridin-2(1H)-one scaffold. A plausible and documented method for this involves the demethylation of a corresponding methoxypyridine.
Reaction Pathway: Synthesis of 4-bromopyridin-2(1H)-one
Caption: Synthetic route to 4-bromopyridin-2(1H)-one.
This reaction is typically carried out by heating 4-bromo-2-methoxypyridine in the presence of a strong acid, such as hydrochloric acid. The acidic conditions facilitate the cleavage of the methyl ether to yield the desired pyridinone.
B. The Final Step: N-Benzylation
With the 4-bromopyridin-2(1H)-one precursor in hand, the final step involves the introduction of the benzyl group at the nitrogen atom. This is a classic N-alkylation reaction, which can be achieved using benzyl bromide in the presence of a suitable base.
Reaction Pathway: Synthesis of 1-Benzyl-4-bromopyridin-2(1H)-one
Caption: N-benzylation to form the target compound.
The choice of base and solvent is crucial for the success of this reaction. A moderately strong base, such as potassium carbonate, is often sufficient to deprotonate the pyridinone, forming the corresponding pyridinoxide anion. This anion then acts as a nucleophile, attacking the benzylic carbon of benzyl bromide in an SN2 reaction to form the final product. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates this type of reaction.
II. Physicochemical Properties and Characterization
While a comprehensive, publicly available dataset for 1-Benzyl-4-bromopyridin-2(1H)-one is limited, its expected properties can be inferred from its structure and data from chemical suppliers.
Table 1: Physicochemical Properties of 1-Benzyl-4-bromopyridin-2(1H)-one
| Property | Value | Source |
| CAS Number | 1781092-40-7 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀BrNO | [1] |
| Molecular Weight | 264.12 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Likely soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents | Inferred |
Characterization Data:
Although specific spectral data for this compound is not widely published, standard analytical techniques would be employed for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the benzyl protons (a singlet for the CH₂ group and multiplets for the aromatic ring) and the protons on the pyridinone ring. ¹³C NMR would provide information on the carbon skeleton.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
-
Infrared (IR) Spectroscopy: An IR spectrum would exhibit a strong absorption band for the carbonyl (C=O) group in the pyridinone ring.
III. Potential Applications in Drug Discovery and Organic Synthesis
The true value of a molecule like 1-Benzyl-4-bromopyridin-2(1H)-one lies in its potential as a building block for more complex molecules with desired biological activities. The presence of the bromine atom at the 4-position is particularly significant, as it provides a handle for further functionalization through various cross-coupling reactions.
A. A Versatile Intermediate in Medicinal Chemistry
The pyridinone core is a well-established pharmacophore found in numerous biologically active compounds. The benzyl group can provide favorable interactions with biological targets through hydrophobic and aromatic interactions. The bromo-substituent opens up a gateway for diversification of the scaffold.
Potential Synthetic Transformations and Their Implications
Caption: Potential cross-coupling reactions for derivatization.
-
Suzuki Coupling: Reaction with boronic acids or esters would introduce a variety of aryl or heteroaryl groups at the 4-position, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
-
Sonogashira Coupling: Coupling with terminal alkynes would yield 4-alkynyl substituted pyridinones, which can serve as precursors for further transformations or as part of a final drug candidate.
-
Buchwald-Hartwig Amination: This reaction would enable the introduction of various amino groups, a common functional group in many pharmaceuticals, at the 4-position.
These transformations allow for the rapid generation of a library of diverse compounds from a common intermediate, a key strategy in modern drug discovery.
B. A Building Block in Organic Synthesis
Beyond medicinal chemistry, 1-Benzyl-4-bromopyridin-2(1H)-one can serve as a valuable intermediate for the synthesis of more complex heterocyclic systems and natural product analogues. The reactivity of the pyridinone ring system, coupled with the functional handle provided by the bromine atom, makes it a versatile tool for synthetic chemists.
IV. Conclusion and Future Outlook
While the discovery and history of 1-Benzyl-4-bromopyridin-2(1H)-one may not be marked by a singular, groundbreaking publication, its value lies in its potential as a versatile chemical scaffold. Its synthesis is achievable through well-established organic chemistry principles, and its structure offers multiple points for diversification. For researchers in drug development and organic synthesis, this compound represents a readily accessible starting point for the exploration of new chemical space and the development of novel molecules with potentially valuable biological properties. As the demand for new therapeutics and functional materials continues to grow, the exploration of such niche, yet strategically designed, building blocks will undoubtedly play a crucial role in future scientific advancements.
References
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 1-Benzyl-4-bromopyridin-2(1H)-one
Executive Summary
This guide details the operational protocols for utilizing 1-Benzyl-4-bromopyridin-2(1H)-one (CAS: 1781092-40-7) as a scaffold in palladium-catalyzed cross-coupling reactions.
Pyridin-2-ones are privileged pharmacophores in kinase inhibitors and antifungals. However, the C4-position is electronically deactivated relative to standard aryl halides, and the Lewis-basic carbonyl oxygen can poison palladium catalysts. This note provides a validated synthesis of the scaffold to ensure regiochemical purity (N- vs. O-alkylation) and two tiered Suzuki coupling protocols designed to overcome the specific electronic and steric challenges of this heterocyclic system.
Compound Profile & Strategic Considerations
| Property | Specification |
| Chemical Name | 1-Benzyl-4-bromopyridin-2(1H)-one |
| Molecular Weight | 264.12 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMF, DMSO; Sparingly soluble in Et2O |
| Key Challenge 1 | Regio-purity: Precursor 4-bromo-2-hydroxypyridine exists in tautomeric equilibrium. Incorrect synthesis yields the O-benzyl ether (2-(benzyloxy)-4-bromopyridine). |
| Key Challenge 2 | Catalyst Poisoning: The amide carbonyl (C=O) can coordinate to Pd(II) species, arresting the catalytic cycle. |
| Key Challenge 3 | Electronic Deactivation: The carbonyl group reduces electron density at C4, making oxidative addition slower than in bromobenzene. |
Structural Visualization
The following diagram illustrates the critical regiochemical bifurcation during scaffold synthesis and the target site for cross-coupling.
Figure 1: Regioselective synthesis pathways. N-alkylation is favored by thermodynamic control in polar aprotic solvents.
Preparation of the Scaffold (Pre-Coupling)
Note: If purchasing the scaffold commercially, verify N- vs O-alkylation via NMR (N-Bn typically shows CH2 ~5.1 ppm; O-Bn ~5.4 ppm).
Protocol A: Regioselective N-Benzylation
Objective: Synthesize 1-benzyl-4-bromopyridin-2(1H)-one with >95% N-selectivity.
-
Reagents:
-
4-Bromo-2-hydroxypyridine (1.0 equiv)
-
Benzyl bromide (1.1 equiv)[1]
-
Potassium Carbonate (
) (2.0 equiv, anhydrous, granular) -
DMF (Dimethylformamide), anhydrous (0.2 M concentration)
-
-
Procedure:
-
Charge a flask with 4-bromo-2-hydroxypyridine and
in DMF. -
Stir at Room Temperature (RT) for 15 minutes to allow deprotonation.
-
Add Benzyl bromide dropwise.
-
Stir at 60°C for 4–6 hours. Note: Higher temperatures (>80°C) may increase O-alkylation or degradation.
-
Workup: Dilute with water (precipitation often occurs). Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Dry over
.
-
-
Validation:
-
Confirm structure via 1H NMR. The N-benzyl methylene protons appear as a singlet around 5.15 ppm . The O-benzyl isomer typically appears downfield >5.40 ppm.
-
Suzuki Coupling Protocols
Method 1: The "Workhorse" Protocol (General Screening)
Best for: Standard aryl boronic acids, initial screening, cost-sensitive scale-up.
| Component | Reagent | Loading |
| Catalyst | 3–5 mol% | |
| Base | 2.5 equiv | |
| Solvent | 1,4-Dioxane / Water (4:1) | 0.1 M |
| Temp/Time | 90°C | 4–12 hours |
Step-by-Step:
-
Combine 1-benzyl-4-bromopyridin-2(1H)-one (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and Base in a reaction vial.
-
Add Dioxane and Water. Degas by sparging with Nitrogen/Argon for 5 minutes.
-
Add Pd catalyst last to minimize oxidation.
-
Seal and heat to 90°C.
-
Monitoring: Monitor by LCMS. The pyridinone core absorbs strongly at 254 nm.
Method 2: The "High-Performance" Protocol (Difficult Substrates)
Best for: Sterically hindered boronic acids (ortho-substituted), electron-poor boronic acids, or if Method 1 fails.
| Component | Reagent | Loading |
| Pre-Catalyst | XPhos Pd G3 or SPhos Pd G3 | 1–3 mol% |
| Base | 2.0 equiv | |
| Solvent | Toluene / Water (10:1) or THF/Water | 0.1 M |
| Temp/Time | 80°C – 100°C | 2–6 hours |
Why this works: The bulky biaryl phosphine ligands (XPhos/SPhos) prevent the pyridinone oxygen from coordinating to the Pd center (preventing catalyst resting states) and accelerate the oxidative addition into the C4-Br bond.
Mechanistic Troubleshooting Guide
The following decision tree addresses common failure modes specific to pyridinone couplings.
Figure 2: Troubleshooting logic for pyridinone cross-couplings.
Purification & Palladium Scavenging (Drug Development Focus)
Pyridinones have a high affinity for residual Palladium, often resulting in colored products with >500 ppm Pd. For pharmaceutical applications (limit <10 ppm), standard silica chromatography is insufficient.
Recommended Scavenging Protocol:
-
Workup: After the reaction, filter through Celite and concentrate. Redissolve crude in THF or EtOAc.
-
Scavenger: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin (50 wt% relative to crude mass).
-
Process: Stir at 50°C for 4 hours or RT overnight.
-
Filtration: Filter through a 0.45 µm pad.
-
Result: This typically reduces Pd levels from ~1000 ppm to <20 ppm.
Case Study: Synthesis of 1-Benzyl-4-(4-fluorophenyl)pyridin-2(1H)-one
Experimental Data:
| Parameter | Value |
| Substrate | 1-Benzyl-4-bromopyridin-2(1H)-one (264 mg, 1.0 mmol) |
| Coupling Partner | 4-Fluorophenylboronic acid (182 mg, 1.3 mmol) |
| Conditions | |
| Observation | Reaction turned black after 1 hr at 90°C. LCMS showed complete conversion at 3 hrs. |
| Yield | 88% (Isolated, off-white solid) |
| Notes | Without degassing, yield dropped to 65% due to homocoupling of the boronic acid. |
References
-
Regioselective N-Alkylation
- Title: Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one.
-
Catalyst Scavenging
- Title: Palladium Scavenging:
- Source: Onyx Scientific / C
-
URL:[Link]
-
General Suzuki Mechanism & Ligands
Sources
1-Benzyl-4-bromopyridin-2(1H)-one as a building block in organic synthesis
Application Note: 1-Benzyl-4-bromopyridin-2(1H)-one as a Strategic Building Block in Medicinal Chemistry
Executive Summary & Strategic Value
1-Benzyl-4-bromopyridin-2(1H)-one (CAS: 1781092-40-7) represents a "privileged scaffold" intermediate in modern drug discovery. Its utility stems from its dual functionality: the 4-bromo substituent serves as a versatile electrophilic handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira), while the N-benzyl group acts as a robust protecting group that imparts solubility and lipophilicity, preventing catalyst poisoning by the free lactam nitrogen.
This building block is critical in the synthesis of:
-
Kinase Inhibitors: Targeting p38 MAPK and MEK pathways where the pyridone core mimics the ATP purine ring.
-
BET Bromodomain Inhibitors: Where the carbonyl oxygen acts as a hydrogen bond acceptor for asparagine residues.
-
GPCR Ligands: Specifically for allosteric modulators requiring a heterocyclic core.
Synthesis of the Building Block
The regioselective synthesis of the N-alkylated pyridone (over the O-alkylated pyridine ether) is the first critical step.
Mechanism of Regioselectivity
Pyridin-2-ones exist in tautomeric equilibrium with 2-hydroxypyridines. Under basic conditions, the ambient anion can react at Nitrogen or Oxygen.
-
N-Alkylation (Desired): Favored by polar aprotic solvents (DMF, DMSO) and "hard" bases (LiH, NaH, K2CO3) which coordinate the oxygen, leaving the nitrogen lone pair available for nucleophilic attack.
-
O-Alkylation (Undesired): Favored by silver salts (Ag2CO3) or non-polar solvents.
Protocol A: Regioselective N-Benzylation
Reagents:
-
4-Bromo-2-hydroxypyridine (1.0 equiv)
-
Benzyl Bromide (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]
-
Solvent: N,N-Dimethylformamide (DMF) (anhydrous)
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with 4-bromo-2-hydroxypyridine (10 g, 57.5 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.
-
Base Addition: Add K₂CO₃ (15.9 g, 115 mmol) in a single portion. The suspension may turn slightly yellow. Stir at room temperature for 15 minutes to generate the pyridone anion.
-
Alkylation: Add Benzyl Bromide (7.5 mL, 63.2 mmol) dropwise via syringe over 10 minutes to control the exotherm.
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.1) should disappear, and the N-benzyl product (Rf ~0.4) should appear.[1][2] Note: O-alkylated byproduct usually runs higher (Rf ~0.7).
-
Work-up: Cool to room temperature. Pour the mixture into ice-water (500 mL) with vigorous stirring. The product often precipitates as a solid.
-
Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Yield Expectation: 85-92% Characterization: 1H NMR (DMSO-d6) shows the benzylic CH2 singlet around δ 5.1 ppm and characteristic pyridone doublets.
Functionalization Workflows
The 4-bromo position is electronically activated for oxidative addition by Pd(0) due to the electron-deficient nature of the pyridone ring.
Pathway Visualization
Figure 1: Divergent synthetic pathways from the core building block.
Protocol B: Suzuki-Miyaura Cross-Coupling
This protocol is optimized to prevent hydrolytic debromination (a common side reaction).
Reagents:
-
1-Benzyl-4-bromopyridin-2(1H)-one (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) - Chosen for high stability and efficiency with electron-poor halides.
-
Base: Cs₂CO₃ (2.5 equiv) - Superior to Na2CO3 for steric bulk.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]
Procedure:
-
Combine the pyridone (1.0 mmol), boronic acid (1.2 mmol), and Cs₂CO₃ (2.5 mmol) in a microwave vial or Schlenk flask.
-
Add Dioxane (4 mL) and Water (1 mL). Degas by bubbling Nitrogen for 10 minutes (Critical step to prevent homocoupling).
-
Add Pd(dppf)Cl₂[1]·DCM (0.03 mmol). Seal the vessel.
-
Heat to 90°C for 2-4 hours (or 110°C for 30 min in microwave).
-
Filter through Celite, dilute with EtOAc, and wash with water.
-
Purify via column chromatography.[3]
Table 1: Optimization of Coupling Conditions
| Parameter | Standard Condition | High-Difficulty Condition (Steric Hindrance) |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ + SPhos (5 mol%) |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) |
| Solvent | Dioxane/H₂O | Toluene/H₂O or n-Butanol |
| Temp | 90°C | 100-110°C |
| Typical Yield | 85-95% | 60-75% |
Advanced Application: Scaffold Deprotection
Removing the benzyl group yields the free NH-pyridone, allowing for late-stage introduction of other R-groups (e.g., alkyl chains, heterocycles) at the N1 position.
Protocol C: Hydrogenolytic Debenzylation Note: Standard hydrogenation can sometimes reduce the pyridone double bonds. Conditions must be controlled.
-
Dissolve the coupled product in Ethanol/Acetic Acid (10:1).
-
Catalyst: Add 10% Pd/C (20% w/w).
-
Atmosphere: Hydrogen balloon (1 atm). Do not use high pressure unless the reaction stalls.
-
Temp: 50°C.
-
Monitor: Reaction is typically complete in 6-12 hours.
-
Alternative: If the substrate contains reducible alkenes/alkynes, use KOtBu/DMSO/O2 (oxidative debenzylation) or AlCl3/Toluene (Lewis acid cleavage).
Troubleshooting & Critical Parameters
-
Problem: Low conversion in Suzuki coupling.
-
Problem: N- vs O-alkylation mixtures during synthesis.
-
Problem: Product solubility.
-
Insight: The N-benzyl derivatives are generally soluble in DCM/EtOAc. The deprotected NH-pyridones are highly polar and may require MeOH/DCM or precipitation for isolation.
-
References
-
Synthesis and Reactivity of 4-Bromopyridones
- Title: "Regioselective alkylation of 2-pyridone deriv
- Source:Journal of Heterocyclic Chemistry.
- Context: Establishes K2CO3/DMF as the gold standard for N-alkyl
-
(Commercial validation of CAS 1781092-40-7).
-
Suzuki Coupling on Pyridones
-
Deprotection Strategies
- Title: "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon."
- Source:ACS Omega, 2019.
- Context: Advanced methods for removing N-benzyl groups without reducing the heterocycle.
-
Medicinal Chemistry Applications
-
Title: "Recent Advances of Pyridinone in Medicinal Chemistry."[7]
- Source:Future Medicinal Chemistry.
- Context: Reviews the utility of the pyridone scaffold in HIV and Kinase inhibitors.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 36953-37-4|4-Bromopyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. Buy 1-Benzyl-4-bromopyridin-1-ium bromide | 2589-30-2 [smolecule.com]
- 5. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 6. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Benzyl-4-bromopyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and utilization of 1-Benzyl-4-bromopyridin-2(1H)-one. As a niche heterocyclic compound, its applications in medicinal chemistry and organic synthesis are expanding. This guide is formulated to provide researchers, scientists, and drug development professionals with the necessary protocols to ensure laboratory safety, maintain compound integrity, and facilitate its effective use in experimental workflows. The information herein is synthesized from established safety data for structurally analogous compounds and general principles of chemical hygiene, owing to the limited availability of a specific Safety Data Sheet (SDS) for this compound.
Introduction: Understanding the Compound
1-Benzyl-4-bromopyridin-2(1H)-one is a substituted pyridinone derivative. The presence of the benzyl group at the nitrogen atom enhances its lipophilicity, while the bromine atom at the 4-position serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions.[1] The pyridin-2(1H)-one core is a common scaffold in many biologically active molecules. The unique combination of these functional groups makes it a valuable intermediate in the synthesis of novel chemical entities for drug discovery and materials science.
Chemical Structure:
Caption: Chemical structure of 1-Benzyl-4-bromopyridin-2(1H)-one.
Hazard Identification and Safety Precautions
Due to the absence of a specific Safety Data Sheet (SDS) for 1-Benzyl-4-bromopyridin-2(1H)-one, the following hazard assessment is based on data from structurally related compounds such as N-benzyl-piperidones, brominated pyridines, and other substituted pyridinones.[2][3]
Potential Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[4] Direct contact should be avoided.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]
-
Harmful if Swallowed: Ingestion may be harmful.[3]
-
Corrosive Properties: Some related brominated compounds are corrosive and can cause severe skin burns and eye damage.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene, chemically resistant. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and dust.[6] |
| Lab Coat | Standard laboratory coat. | To protect personal clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood.[5] | To prevent inhalation of dust or vapors. |
Engineering Controls
-
Chemical Fume Hood: All handling of solid 1-Benzyl-4-bromopyridin-2(1H)-one and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5][7]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are essential in the event of accidental exposure.[6]
Storage and Handling Protocols
Proper storage and handling are critical to maintain the stability and purity of 1-Benzyl-4-bromopyridin-2(1H)-one and to ensure the safety of laboratory personnel.
Storage Conditions
| Parameter | Recommendation | Justification |
| Temperature | Store in a cool, dry place.[2] Some suppliers recommend refrigeration.[2][8] | To prevent thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent degradation from moisture and air. |
| Container | Tightly sealed, light-resistant container.[2][9] | To prevent contamination and photodegradation. |
| Location | Well-ventilated, designated chemical storage area.[3] | To ensure proper ventilation and segregation from incompatible materials. |
Incompatible Materials:
-
Strong Oxidizing Agents: May lead to vigorous reactions.[2]
-
Strong Acids and Bases: Can cause decomposition or unwanted reactions.[2]
-
Metals: Some brominated compounds are incompatible with certain metals.[5]
Handling Procedures
Caption: Standard workflow for handling 1-Benzyl-4-bromopyridin-2(1H)-one.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
| Emergency | Protocol |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[5][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact emergency services.[12] |
Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using 1-Benzyl-4-bromopyridin-2(1H)-one as a substrate. This reaction is a powerful tool for forming carbon-carbon bonds.[1]
Materials:
-
1-Benzyl-4-bromopyridin-2(1H)-one
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Anhydrous reaction vessel
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 1-Benzyl-4-bromopyridin-2(1H)-one (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (0.05 eq.) to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Waste Disposal
All chemical waste, including unused product, reaction residues, and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[5] Collect waste in a designated, labeled, and sealed container. Do not dispose of down the drain.
Conclusion
While 1-Benzyl-4-bromopyridin-2(1H)-one is a valuable research chemical, its handling and storage require a diligent approach to safety. By adhering to the protocols outlined in this guide, researchers can minimize risks and ensure the integrity of their experiments. It is imperative to always consult available safety data for analogous compounds and to perform a thorough risk assessment before commencing any new experimental work.
References
- Smolecule. (2023, August 19). Buy 1-Benzyl-4-bromopyridin-1-ium bromide | 2589-30-2.
- Fisher Scientific. (2025, May 1).
- Cameo Chemicals. (n.d.). PYRIDINE.
- Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- TCI EUROPE N.V. (2025, January 28).
- Sigma-Aldrich. (2024, September 8).
- Penta. (2024, November 26).
- Fisher Scientific. (2009, October 8).
- ChemicalBook. (n.d.). 1-Benzyl-4-bromopyridin-2(1H)-one | 1781092-40-7.
- Ketone Pharma. (2024, August 27). Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide.
- PubChem. (n.d.). 1-benzyl-4-bromo-1H-pyrazole | C10H9BrN2 | CID 2989466.
- Fisher Scientific. (2009, October 2).
- Stobec. (2014, November 10).
- BLDpharm. (n.d.). 1781092-40-7|1-Benzyl-4-bromopyridin-2(1H)-one.
- PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- Apollo Scientific. (2022, May 16). 4-Bromo-N-methyl piperidine.
- MDPI. (2023, December 18). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione.
- Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents.
- Chemistry Stack Exchange. (2019, August 19). Storage of Halogen [closed].
- PMC. (2022, January 10). Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals.
- MDPI. (2023, April 4).
- ChemScene. (n.d.). 1-Benzyl-4-bromo-1H-indole | 481630-48-2.
- European Chemicals Agency (ECHA). (n.d.).
- Sigma-Aldrich. (n.d.). 4-Bromopyridin-2(1H)-one | 36953-37-4.
- Environmental Protection Agency (EPA). (n.d.).
- ACS Publications. (2022, January 10). Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals | Crystal Growth & Design.
- Wikipedia. (n.d.). Halogen.
Sources
- 1. Buy 1-Benzyl-4-bromopyridin-1-ium bromide | 2589-30-2 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pnnl.gov [pnnl.gov]
- 8. chemscene.com [chemscene.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 11. lobachemie.com [lobachemie.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-4-bromopyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 1-Benzyl-4-bromopyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve yield and purity. We will move beyond simple protocols to explore the underlying chemical principles that govern success in this multi-step synthesis.
Reaction Overview
The synthesis of 1-Benzyl-4-bromopyridin-2(1H)-one is typically approached in two principal stages:
-
Formation of the Pyridinone Core : Synthesis of the key intermediate, 4-bromopyridin-2(1H)-one.
-
N-Alkylation : The selective benzylation of the pyridinone nitrogen.
Each stage presents unique challenges that can significantly impact the overall yield. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize each step.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, outcome-based problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Final Product, 1-Benzyl-4-bromopyridin-2(1H)-one.
Answer: A low final yield is the most common issue and can originate from either the initial formation of the 4-bromopyridin-2(1H)-one precursor or, more frequently, the N-benzylation step. A systematic approach is essential for diagnosis.
First, confirm the integrity of your starting materials. The precursor, 4-bromopyridin-2(1H)-one, should be pure and dry. Benzyl bromide is a lachrymator and can degrade upon exposure to moisture; use a fresh bottle or purify by distillation if necessary.
The most critical aspect of the N-benzylation step is the competition between N-alkylation (desired product) and O-alkylation (by-product). The reaction conditions dictate this selectivity.[1][2]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Problem 2: My TLC/NMR analysis shows two major products, complicating purification.
Answer: This is the classic sign of non-selective alkylation, resulting in a mixture of the desired N-benzyl product and the isomeric O-benzyl ether (2-(benzyloxy)-4-bromopyridine). The pyridinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.
Causality :
-
Hard and Soft Acid-Base (HSAB) Theory : The benzyl bromide is a relatively soft electrophile. The nitrogen atom of the pyridone anion is a softer nucleophilic center than the oxygen. Therefore, conditions that favor orbital control over charge control will promote N-alkylation.
-
Solvent Effects : Polar aprotic solvents like DMF or DMSO are excellent choices. They effectively solvate the counter-ion of the base (e.g., Na+, K+), leaving a more "naked" and reactive pyridone anion. This enhances reactivity at the more nucleophilic nitrogen atom.
-
Counter-ion Effects : Bases with large, soft counter-ions like cesium carbonate (Cs₂CO₃) can favor N-alkylation. The large cesium ion associates more loosely with the oxygen, leaving the nitrogen more accessible.
Solution :
-
Switch your base : If you are using a strong, hard base like sodium hydride (NaH) in a less polar solvent like THF, you may be favoring O-alkylation. Switch to a milder, heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Change your solvent : Ensure you are using a high-quality, anhydrous polar aprotic solvent such as DMF.
-
Control Temperature : Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored N-alkylated product.
N- vs. O-Alkylation Pathway
Sources
Technical Support Center: Synthesis of 1-Benzyl-4-bromopyridin-2(1H)-one
Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: CHEM-SUP-2024-BPY Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Scaffold & The Challenge
Welcome to the technical support hub for 1-Benzyl-4-bromopyridin-2(1H)-one . This scaffold is a critical intermediate in medicinal chemistry, often serving as a precursor for p38 MAP kinase inhibitors, P2X7 antagonists, and other heterocyclic libraries.
The synthesis typically involves the benzylation of 4-bromo-2-pyridone (or its tautomer, 4-bromo-2-hydroxypyridine). While seemingly simple, this reaction is an "ambident nucleophile" trap. The pyridine ring possesses two nucleophilic sites—the nitrogen (N1) and the oxygen (O2)—leading to a competition between the desired N-alkylation and the undesired O-alkylation .[1]
This guide addresses the three most common failure modes:
-
Regioselectivity Failure: Formation of the O-benzyl ether isomer.
-
Substituent Loss: Hydrolysis or displacement of the C4-Bromine.
-
Reagent Degradation: Benzyl bromide quality issues.
Module 1: The Regioselectivity Crisis (N- vs. O-Alkylation)
Issue Description:
"I isolated a product with the correct mass (M+1 = 264/266), but the NMR looks 'wrong' and the retention time is slightly shifted."
Diagnosis: You have likely synthesized 2-(benzyloxy)-4-bromopyridine (the O-isomer) instead of the desired pyridone (N-isomer). 2-Pyridones exist in a tautomeric equilibrium.[2] Under basic conditions, the deprotonated anion can react at the Nitrogen (soft center) or the Oxygen (hard center).
The Mechanism & Pathway[2][3][4]
Figure 1: The bifurcation of reactivity based on reaction conditions.
Troubleshooting & Optimization
| Parameter | Conditions for N-Alkylation (Target) | Conditions for O-Alkylation (Avoid) | Technical Rationale |
| Base | Alkali metals favor thermodynamic N-alkylation. Silver coordinates to N, forcing electrophilic attack at O. | ||
| Solvent | DMF, DMSO, NMP | Toluene, Benzene, DCM | Polar aprotic solvents dissociate the ion pair, favoring the softer nucleophile (N). |
| Temperature | 25°C – 60°C | Reflux | Higher temperatures often erode selectivity, though N-alkylation is generally the thermodynamic product. |
Validation: How to distinguish Isomers (NMR/IR)
Do not rely on Mass Spec alone (they are isomers). Use these signatures:
-
IR Spectroscopy:
-
Target (N-Bn): Strong Carbonyl (
) stretch at 1650–1670 cm⁻¹ . -
Impurity (O-Bn): No Carbonyl. Strong
stretch bands.
-
-
¹H NMR (Diagnostic):
-
Target (N-Bn): Look for the
peak ( 5.0–5.2 ppm). Crucially, perform a NOESY/ROESY experiment. You will see a cross-peak between the Benzyl- and the pyridone C6-H (the proton adjacent to the nitrogen). -
Impurity (O-Bn): The
usually appears slightly downfield ( 5.3–5.5 ppm).
-
Module 2: Impurity Profiling (C4-Bromine Instability)
Issue Description:
"My product mass is M-80 (loss of Br) or M-63 (replacement with OH)."
Diagnosis:
The C4 position in 2-pyridones is electron-deficient. The presence of the Bromine atom activates this position for Nucleophilic Aromatic Substitution (
Common Side Reactions
-
Hydrolysis (Formation of 4-hydroxy-1-benzylpyridone):
-
Cause: Wet solvent (DMF is hygroscopic) + strong base + heat.
-
Prevention: Use anhydrous DMF. Avoid hydroxide bases (NaOH/KOH) if possible; stick to Carbonates (
).
-
-
Methoxylation (Formation of 4-methoxy-1-benzylpyridone):
-
Cause: Using Methanol as a solvent or quenching agent while the reaction is hot.
-
Prevention: Never use alcoholic solvents during the reaction phase.
-
Module 3: Recommended Experimental Protocol
This protocol is designed to maximize N-selectivity and minimize dehalogenation.
Reagents:
-
4-Bromo-2(1H)-pyridone (1.0 equiv)
-
Benzyl Bromide (1.1 equiv) [Warning: Lachrymator][3]
-
Potassium Carbonate (
) (2.0 equiv, anhydrous) -
DMF (Anhydrous, 0.2 M concentration)
Step-by-Step Guide:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 4-bromo-2-pyridone in anhydrous DMF.
-
Deprotonation: Add
in one portion. Stir at Room Temperature (RT) for 15 minutes to allow anion formation.-
Note: The solution often turns yellow/orange.
-
-
Addition: Add Benzyl Bromide dropwise via syringe.
-
Why Dropwise? Prevents local high concentrations that might encourage bis-alkylation or exotherms.
-
-
Reaction: Stir at RT for 4-12 hours.
-
Monitor: Check via TLC (EtOAc/Hexane) or LCMS.
-
Optimization: If conversion is slow after 6h, heat gently to 40-50°C. Do not exceed 60°C to protect the C4-Br.
-
-
Workup:
-
Pour mixture into ice-water (precipitates the product).
-
Filter the solid or extract with Ethyl Acetate.[4]
-
Wash organic layer with
solution (5%) to remove residual DMF.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, 0-5% MeOH in DCM).
Module 4: Troubleshooting Decision Tree
Use this logic flow to resolve unexpected results.
Figure 2: Diagnostic logic for impurity identification.
References
-
Regioselectivity in Pyridone Alkylation
-
Mechanistic Insight (N vs O Attack)
-
Ruda, M., et al. "Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase."[7] Journal of Combinatorial Chemistry, 2002.
- Insight: Discusses the thermodynamic control of N-alkyl
-
- General Synthesis of N-Benzyl-4-bromo-2-pyridone: While specific patent literature often cites this exact transformation (e.g., WO2008076707 for p38 inhibitors), the general methodology is best described in: Organic Process Research & Development, "Practical Synthesis of N-Substituted Pyridones". Note: The protocol provided in Module 3 is a consensus method derived from standard heterocyclic chemistry practices found in these high-impact journals.
Sources
- 1. mdpi.com [mdpi.com]
- 2. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 3. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
purification challenges of 1-Benzyl-4-bromopyridin-2(1H)-one
The following technical guide addresses the purification and synthesis challenges of 1-Benzyl-4-bromopyridin-2(1H)-one .
Executive Summary & Chemical Context
The synthesis of 1-Benzyl-4-bromopyridin-2(1H)-one (Target A ) typically involves the alkylation of 4-bromo-2-hydroxypyridine (Starting Material B ) with benzyl bromide.
The central challenge in this workflow is the Ambident Nucleophile Crisis . The pyridone/hydroxypyridine tautomeric system possesses two nucleophilic sites: the nitrogen (N) and the oxygen (O).[1]
-
Target (N-alkylation): 1-Benzyl-4-bromopyridin-2(1H)-one (Thermodynamically stable lactam).
-
Impurity (O-alkylation): 2-(Benzyloxy)-4-bromopyridine (Kinetic lactim ether).
This guide provides protocols to maximize N-selectivity and purify the mixture when O-alkylation occurs.
The Regioselectivity Crisis (N- vs. O-Alkylation)
Diagnostic Workflow
Use the following decision tree to determine the state of your crude reaction mixture before attempting purification.
Figure 1: Decision logic for initial crude analysis. N-alkylated lactams are significantly more polar than O-alkylated ethers.
FAQ: Regioselectivity Troubleshooting
Q: Why is my ratio of O-alkylated impurity so high (>20%)? A: You are likely using "hard" reaction conditions that favor the oxygen nucleophile.
-
The Cause: The use of silver salts (Ag2CO3) or highly polar aprotic solvents (pure DMSO) without specific counter-ion control can favor O-alkylation.
-
The Fix: Switch to Cesium Carbonate (Cs2CO3) in DMF or Sodium Hydride (NaH) in THF. The "soft" nature of the cesium cation or the tight ion pairing of sodium in THF generally favors N-alkylation for this substrate [1].
Q: Can I convert the O-impurity back to the N-product? A: Yes, via the Chapman Rearrangement or thermal isomerization, though it is harsh.
-
Protocol: Heating the isolated O-benzyl ether to high temperatures (>200°C) can induce migration of the benzyl group to the nitrogen. However, for the 4-bromo derivative, this carries a high risk of degradation (de-bromination). It is safer to optimize the initial alkylation conditions [2].
Purification Protocols
Method A: Flash Column Chromatography (Primary)
Due to the significant polarity difference between the lactam (Target) and the lactim ether (Impurity), silica gel chromatography is highly effective.
Stationary Phase: Silica Gel (40-63 µm) Mobile Phase: Hexanes / Ethyl Acetate (EtOAc)
| Gradient Step | Solvent Ratio (Hex:EtOAc) | Eluting Component |
| Equilibration | 95:5 | - |
| Step 1 | 90:10 | Residual Benzyl Bromide (Lachrymator!) |
| Step 2 | 80:20 | Impurity: 2-(Benzyloxy)-4-bromopyridine (O-isomer) |
| Step 3 | 50:50 to 0:100 | Target: 1-Benzyl-4-bromopyridin-2(1H)-one (N-isomer) |
Technical Note: The 4-bromo substituent decreases the basicity of the system, but the N-benzyl lactam remains quite polar. If the product "streaks" or sticks, add 1% Methanol to the EtOAc during the final elution steps.
Method B: Trituration & Recrystallization (Scale-Up)
If the O-impurity is minor (<10%), chromatography may be skipped.
-
Solvent Removal: Evaporate DMF/reaction solvent completely (High Vacuum, <2 mbar, 50°C). Residual DMF prevents crystallization.
-
Trituration: Add Diethyl Ether or MTBE to the crude oil.
-
The O-alkylated impurity is often soluble in ether.
-
The N-alkylated target (lactam) is often insoluble in ether and will precipitate as a solid.
-
-
Filtration: Collect the solid.
-
Recrystallization: Recrystallize from hot Ethyl Acetate/Hexanes or Ethanol .
Analytical Verification (Self-Validating System)
You must confirm the structure using NMR.[2] The methylene (CH2) protons of the benzyl group are the diagnostic handle.
| Feature | Target (N-Alkylated) | Impurity (O-Alkylated) |
| 1H NMR (Benzyl -CH2-) | δ 5.0 – 5.2 ppm | δ 5.3 – 5.5 ppm |
| 13C NMR (Carbonyl/C-O) | ~160-162 ppm (C=O) | ~164 ppm (C-O-C) |
| Physical State | High-melting Solid | Oil or Low-melting Solid |
| TLC Polarity | High Polarity (Low Rf) | Low Polarity (High Rf) |
Why this works: The N-benzyl protons are in a more shielded environment compared to the O-benzyl protons, which are directly attached to the electronegative oxygen atom.
Safety & Impurity Profiling
Warning: Benzyl Bromide Residues Excess benzyl bromide is a potent lachrymator (tear gas).
-
Detection: If your crude product makes you cry, you have unreacted benzyl bromide.
-
Quench: Stir the crude reaction mixture with aqueous Ammonium Chloride or a dilute amine solution (e.g., morpholine) before workup to scavenge excess alkylating agent.
4-Bromo Stability: Avoid using strong hydroxide bases (NaOH/KOH) in water at high temperatures for extended periods, as the 4-bromo position is susceptible to nucleophilic aromatic substitution (SnAr), potentially yielding 1-benzyl-4-hydroxypyridin-2(1H)-one.
References
-
Regioselective N-Alkylation (Solid Phase & Solution): Ruda, M., et al. "Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase." Journal of Combinatorial Chemistry, vol. 4, no. 5, 2002, pp. 530–535.
-
O- to N-Alkyl Migration (Mechanistic Insight): Chung, N., et al. "Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration." The Journal of Organic Chemistry, vol. 73, no. 17, 2008.
-
Micellar Catalysis for N-Selectivity: Hao, X., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water."[3] The Journal of Organic Chemistry, 2013.
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl-4-bromopyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 1-Benzyl-4-bromopyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.
Introduction
The synthesis of 1-Benzyl-4-bromopyridin-2(1H)-one, a key intermediate in various pharmaceutical and materials science applications, primarily involves the N-alkylation of 4-bromopyridin-2(1H)-one with a suitable benzylating agent. While the reaction appears straightforward, achieving high yield and purity can be challenging due to competing side reactions and purification difficulties. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1-Benzyl-4-bromopyridin-2(1H)-one.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer:
Low yields are a common issue and can stem from several factors. A systematic approach to identifying the root cause is essential.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material (4-bromopyridin-2(1H)-one). If the reaction stalls, consider increasing the temperature or extending the reaction time. However, be cautious as prolonged heating can lead to side product formation.
-
Inefficient Base: The choice of base is critical for the deprotonation of the pyridinone nitrogen. If a weak base is used, the deprotonation may be incomplete. Consider switching to a stronger base such as potassium hydroxide (KOH) or sodium hydride (NaH). The solubility of the base can also be a factor; for instance, potassium carbonate (K₂CO₃) may have limited solubility in some organic solvents.
-
-
Side Reactions:
-
O-Alkylation: The formation of the O-benzylated isomer, 2-(benzyloxy)-4-bromopyridine, is a common competing reaction. The N- to O-alkylation ratio is influenced by the solvent, counter-ion, and temperature. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally favor N-alkylation.[1]
-
Dialkylation: Although less common, dialkylation at the nitrogen and oxygen atoms can occur, especially with a large excess of benzyl bromide.
-
-
Degradation of Product or Starting Material: The product or starting materials might be sensitive to high temperatures or prolonged reaction times. It's crucial to follow the reaction progress and stop it once the starting material is consumed.
Troubleshooting Workflow for Low Yield:
Caption: A decision tree to diagnose and resolve low reaction yields.
Question 2: I am observing a significant amount of the O-benzylated isomer. How can I improve the N-selectivity?
Answer:
The regioselectivity of the alkylation (N- vs. O-alkylation) is a well-documented challenge in pyridinone chemistry.[1][2] Several factors can be adjusted to favor the desired N-alkylation product.
Factors Influencing N/O Selectivity:
-
Solvent: Polar aprotic solvents like DMF and DMSO are known to promote N-alkylation.[1] These solvents effectively solvate the cation of the base, leaving the pyridinone anion more available for nucleophilic attack at the nitrogen atom. In contrast, polar protic solvents can hydrogen-bond with the nitrogen, potentially favoring O-alkylation.
-
Base and Counter-ion: The nature of the base and its corresponding counter-ion plays a crucial role. Harder cations (like Li⁺) tend to associate more strongly with the harder oxygen atom of the pyridinone anion, which can favor O-alkylation. Softer cations (like K⁺ or Cs⁺) have a weaker interaction with the oxygen, leading to a higher proportion of N-alkylation. Therefore, bases like potassium carbonate or potassium hydroxide are often preferred.
-
Temperature: Generally, lower reaction temperatures can improve N-selectivity. Higher temperatures may provide enough energy to overcome the activation barrier for O-alkylation.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a biphasic system can enhance N-alkylation by facilitating the transfer of the pyridinone anion to the organic phase.
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer:
Purification can be challenging due to the presence of unreacted benzyl bromide, the O-alkylated isomer, and other byproducts.
Purification Strategies:
-
Removal of Excess Benzyl Bromide:
-
Aqueous Workup: Benzyl bromide can be partially hydrolyzed by washing the organic layer with an aqueous solution of a mild base like sodium bicarbonate.
-
Scavenger Reagents: Adding a small amount of a nucleophilic amine, such as triethylamine, to the reaction mixture after completion can react with the excess benzyl bromide to form a quaternary ammonium salt that is soluble in water and can be easily removed during the aqueous workup.[3]
-
Distillation: If the product is thermally stable, excess benzyl bromide can be removed by vacuum distillation.[4]
-
-
Separation of N- and O-Isomers:
-
Column Chromatography: Silica gel column chromatography is the most common method for separating the N- and O-benzylated isomers. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.[5]
-
Recrystallization: If the desired N-alkylated product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be an effective method for purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the N-benzylation of 4-bromopyridin-2(1H)-one?
A1: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. First, a base abstracts the acidic proton from the nitrogen of the 4-bromopyridin-2(1H)-one to form a pyridinone anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion to form the N-C bond.
Q2: Which base is most suitable for this reaction?
A2: The choice of base depends on the solvent and desired reaction conditions. Common choices include:
-
Potassium Carbonate (K₂CO₃): A mild and commonly used base, often in polar aprotic solvents like DMF or acetonitrile.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Stronger bases that can lead to faster reaction rates. They are often used in solvents like DMSO or acetone.[5]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation. It is typically used in anhydrous THF or DMF. Extreme caution is required when handling NaH.
Q3: What is the role of the 4-bromo substituent?
A3: The electron-withdrawing nature of the bromine atom at the 4-position makes the pyridinone ring more electron-deficient. This can have two opposing effects: it can increase the acidity of the N-H proton, making deprotonation easier, but it can also decrease the nucleophilicity of the resulting anion, potentially slowing down the alkylation step. In general, pyridones with electron-withdrawing substituents may require more forcing conditions to achieve alkylation.[1]
Q4: What are some common side products other than the O-alkylated isomer?
A4: Besides O-benzylation, other potential side products include:
-
Unreacted starting materials: 4-bromopyridin-2(1H)-one and benzyl bromide.
-
Products from the reaction of benzyl bromide with the solvent: For example, if DMF is used as a solvent at high temperatures, formylation of the starting material or product can occur.
-
Dibenzylated products: Although less common, reaction at both nitrogen and oxygen is possible under certain conditions.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. The spots can be visualized under UV light. For more quantitative analysis, LC-MS can be employed.[6]
Optimized Reaction Conditions Summary
The following table provides a summary of typical reaction conditions for the synthesis of 1-Benzyl-4-bromopyridin-2(1H)-one. These should be considered as a starting point, and optimization may be necessary for your specific setup.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-bromopyridin-2(1H)-one | The substrate for N-benzylation. |
| Reagent | Benzyl bromide (1.0 - 1.2 equivalents) | The benzylating agent. A slight excess can drive the reaction to completion. |
| Base | K₂CO₃ (1.5 - 2.0 equivalents) or KOH (1.2 - 1.5 equivalents) | To deprotonate the pyridinone. Potassium salts often favor N-alkylation. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents promote N-alkylation.[1] |
| Temperature | Room temperature to 80 °C | Start at room temperature and gently heat if the reaction is slow. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the optimal time. |
| Workup | Aqueous workup with extraction | To remove inorganic salts and water-soluble impurities. |
| Purification | Silica gel column chromatography or recrystallization | To isolate the pure N-benzylated product.[5] |
Experimental Protocol: General Procedure for the Synthesis of 1-Benzyl-4-bromopyridin-2(1H)-one
-
To a solution of 4-bromopyridin-2(1H)-one (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified individuals. All experiments should be conducted with appropriate safety precautions.
References
-
Organic Syntheses Procedure. 1-BENZYLIMIDAZOLE. [Link]
-
Parthiban, P., et al. (2012). 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime. PMC - NIH. [Link]
-
Katritzky, A. R., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]
-
ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?[Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Baba Ahmed, I., et al. (2020, November 14). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. [Link]
Sources
Technical Support Center: 1-Benzyl-4-bromopyridin-2(1H)-one
Topic: Stability, Handling, and Troubleshooting Guide
Executive Summary & Technical Profile
Compound: 1-Benzyl-4-bromopyridin-2(1H)-one CAS: 1781092-40-7 (and related analogs) Primary Application: A versatile electrophilic scaffold for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and SNAr reactions in the synthesis of kinase inhibitors and peptidomimetics.[1][2]
The Stability Paradox: While the N-benzyl group provides steric bulk and lipophilicity, the core 4-bromo-2-pyridone moiety presents a unique "push-pull" electronic system.[1][2] The carbonyl at C2 activates the C4-position for nucleophilic attack, making the C-Br bond significantly more labile than in simple bromobenzenes.[1] Furthermore, the 2-pyridone diene system is photochemically active, susceptible to [4+4] cycloaddition under ambient light.[1]
Storage & Handling Protocols
To maintain >98% purity, strict adherence to the "Dark-Cold-Inert" triad is required.
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | -20°C (Long-term) / 2-8°C (Active use) | Retards the kinetics of spontaneous hydrolysis and thermally induced disproportionation.[1][2] |
| Atmosphere | Argon or Nitrogen (Desiccated) | Prevents moisture-mediated hydrolysis of the C-Br bond to the 4-hydroxy derivative.[1][2] |
| Light | Amber Vials / Foil Wrap | 2-Pyridones undergo [4+4] photodimerization under UV/visible light exposure.[1][2] |
| Solvents | DCM, DMF, DMSO (Anhydrous) | Avoid protic solvents (MeOH, EtOH) for long-term storage to prevent solvolysis.[1][2] |
Diagnostic Troubleshooting (Q&A)
Category A: Appearance & Purity Issues[1][2]
Q1: My white solid has turned yellow/brown after leaving it on the bench for 2 days. Is it still usable?
-
Diagnosis: This is likely photochemical degradation . 2-Pyridone derivatives are photosensitive.[1][2] Exposure to ambient lab light (fluorescent) can trigger radical formation or dimerization, leading to conjugated impurities that appear yellow/brown.
-
Action: Run an LC-MS. If the impurity peaks are <5%, you may repurify via silica flash chromatography (EtOAc/Hexane). If >10%, discard.[1]
-
Prevention: Always wrap reaction vessels in aluminum foil during setup and storage.
Q2: I see a new peak in LC-MS with a mass of [2M+H]⁺. What is this?
-
Diagnosis: This is the [4+4] photodimer .[1][2] Under UV irradiation (or intense ambient light), two molecules of the pyridone stack and undergo cycloaddition across the 3,6-positions.
-
Technical Insight: This process is often reversible under high heat (thermally), but chemically, the dimer is useless for your cross-coupling reactions as the geometry is disrupted.
Category B: Reactivity & Side Reactions
Q3: During a Suzuki coupling in MeOH/Water, I observed a mass shift of M-Br+OH (M-79+17). Why?
-
Diagnosis: You have triggered Nucleophilic Aromatic Substitution (SNAr) .[1][2]
-
Mechanism: The carbonyl at C2 makes the pyridine ring electron-deficient at C4 and C6.[1] Hydroxide ions (from the base used in Suzuki coupling) or water can attack C4, displacing the Bromine.
-
Solution: Switch to anhydrous conditions. Use a weaker base (e.g., K₃PO₄ instead of NaOH) or a non-nucleophilic base (Cs₂CO₃) in an aprotic solvent like Dioxane or Toluene. Avoid alcohols (MeOH/EtOH) which can form the 4-methoxy/ethoxy ether byproduct.[1]
Q4: The N-benzyl group seems to be cleaving during my hydrogenation step. How do I prevent this?
-
Diagnosis: Hydrogenolysis .[1][2] Benzyl groups are classic protecting groups removed by Pd/C + H₂.
-
Action: If you are trying to reduce an alkene or nitro group elsewhere in the molecule without losing the N-benzyl, you must poison the catalyst (e.g., use Lindlar catalyst) or avoid heterogeneous hydrogenation. Use chemical reductants like Fe/NH₄Cl or SnCl₂ instead.
Visualizing Degradation Pathways
The following diagram maps the critical instability pathways for 1-Benzyl-4-bromopyridin-2(1H)-one, aiding in rapid diagnosis of impurities.
Figure 1: Primary degradation pathways including photodimerization and nucleophilic substitution.[1]
Experimental Workflow: Purity Assessment
Use this decision tree to determine the quality of your starting material before committing to expensive synthesis steps.
Figure 2: Quality Control Decision Tree for rapid purity assessment.
References
-
Tee, O. S., & Paventi, M. (1983).[3] Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 61(11), 2556–2561. Link[1]
-
Sieburth, S. M. (1996).[1] [4+4] Photodimerization of 2-Pyridones. In CRC Handbook of Organic Photochemistry and Photobiology. CRC Press.[1] (General reference for pyridone photodimerization mechanisms).
-
Kaval, N., et al. (2005). High-throughput synthesis of N-substituted 4-alkoxy-2-pyridones via a mild SNAr reaction. Journal of Combinatorial Chemistry, 7(3), 490-502.[1] (Demonstrates the susceptibility of C4-position to nucleophilic attack).
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Bromopyridin-2(1H)-one.[1][4] Technical Data Sheet. Link
-
ICH Q1B. (1996).[1][2] Photostability Testing of New Drug Substances and Products. International Conference on Harmonisation. Link
Sources
Technical Support Center: Synthesis of 1-Benzyl-4-bromopyridin-2(1H)-one
Introduction: The Ambident Nucleophile Challenge
The synthesis of 1-benzyl-4-bromopyridin-2(1H)-one involves the alkylation of 4-bromopyridin-2(1H)-one (or its tautomer 4-bromo-2-hydroxypyridine).[1] This is a classic ambident nucleophile scenario. The pyridone anion can react at either the Nitrogen (desired N-alkylation) or the Oxygen (undesired O-alkylation).[2]
Your choice of solvent is the primary determinant of regioselectivity. This guide breaks down the mechanistic drivers of this reaction and provides troubleshooting workflows to ensure high yield and purity.
Part 1: Critical Solvent Effects & Regioselectivity
Q: Why am I observing significant O-alkylation (benzyl ether formation)?
A: You are likely using a non-polar solvent or a "hard" cation source without sufficient solvation.
The Mechanism: The 2-pyridone anion resonates between the nitrogen and oxygen.[2]
-
Nitrogen (Soft center): Favored by thermodynamic control and dissociated ion pairs.
-
Oxygen (Hard center): Favored by tight ion pairs and "hard" acids.
Solvent Impact Table:
| Solvent Class | Examples | Dominant Product | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | High dielectric constant dissociates the Metal-Pyridone ion pair.[1] The "naked" anion reacts at the softer Nitrogen center (thermodynamic product). | |
| Protic | MeOH, EtOH | Mixed / Slower | Hydrogen bonding solvates the anion, reducing nucleophilicity. Can lead to solvolysis of the benzyl bromide. |
| Non-Polar | Toluene, DCM | Mixed / | Promotes tight ion pairing.[1] If Ag salts (e.g., Ag₂CO₃) are used, |
Visualizing the Pathway
Figure 1: Mechanistic divergence driven by solvent polarity and ion pairing.[1]
Part 2: Troubleshooting Common Failure Modes
Scenario 1: "The reaction is stalled at 50% conversion."
-
Diagnosis: Incomplete deprotonation or poor solubility of the base.
-
Fix:
-
Check Base Solubility: If using K₂CO₃ in Acetone or MeCN, switch to DMF or DMSO . Carbonate salts have poor solubility in organic solvents, limiting the concentration of the active anion.
-
Temperature: Increase temperature to 60–80°C. The 4-bromo substituent is electron-withdrawing, stabilizing the anion and making it less nucleophilic than unsubstituted pyridone; heat is often required to overcome the activation energy.
-
Scenario 2: "I see a new impurity spot just above the product on TLC."
-
Diagnosis: This is likely the
-alkylated byproduct (2-(benzyloxy)-4-bromopyridine).[1] -
Fix:
-
Solvent Swap: Ensure you are using anhydrous DMF or DMSO.
-
Cation Effect: Switch from NaH to LiH or Cs₂CO₃ . Cesium (large cation) encourages "naked" anions in solution, further promoting
-alkylation.[1] -
Avoid Silver: Never use Ag₂CO₃ or Ag₂O unless you specifically want the
-ether.
-
Scenario 3: "My yield is low, and the benzyl bromide is gone."
-
Diagnosis: Hydrolysis of Benzyl Bromide.
-
Fix:
-
DMF and DMSO are hygroscopic. If "wet," hydroxide ions generated from trace water will hydrolyze Benzyl Bromide to Benzyl Alcohol.
-
Protocol: Dry DMF over 4Å molecular sieves for 24h prior to use.
-
Part 3: Recommended Standard Operating Procedure (SOP)
Objective: Synthesis of 1-Benzyl-4-bromopyridin-2(1H)-one via
Materials
-
4-Bromopyridin-2(1H)-one (1.0 equiv)[1]
-
Benzyl Bromide (1.1 equiv)[3]
-
Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv)
- -Dimethylformamide (DMF), anhydrous (Concentration: 0.2 M - 0.5 M)[1]
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge 4-Bromopyridin-2(1H)-one and anhydrous K₂CO₃. Add anhydrous DMF via syringe.
-
Note: The solution may appear heterogeneous (suspension) initially.
-
-
Activation: Stir at Room Temperature (RT) for 30 minutes to allow partial deprotonation.
-
Addition: Add Benzyl Bromide dropwise over 5 minutes.
-
Exotherm Check: Reaction is generally mild, but monitor internal temp on scale-up.[1]
-
-
Reaction: Heat to 60°C and monitor by TLC/LC-MS.
-
Typical Time: 2–4 hours.
-
Endpoint: Disappearance of pyridone starting material.
-
-
Workup (Critical for DMF removal):
-
Cool to RT.
-
Pour mixture into 10x volume of ice-water . The product often precipitates as a solid.
-
If Solid: Filter, wash with water (to remove DMF), and hexanes.
-
If Oil: Extract with EtOAc (3x). Wash organic layer with 5% LiCl (aq) (removes DMF efficiently) followed by brine.
-
-
Purification: Recrystallization (EtOH/Hexanes) or Flash Chromatography (SiO₂, 0-5% MeOH in DCM).
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic workflow for alkylation issues.[1]
Part 4: Green Chemistry Alternative
Recent literature suggests that micellar catalysis in water can achieve high regioselectivity for N-alkylation, avoiding toxic DMF.[1]
-
Conditions: K₂CO₃, RT to 50°C.
-
Advantage: The hydrophobic effect forces the benzyl bromide and the neutral organic parts of the pyridone together, favoring the N-attack while the "hard" oxygen is solvated by bulk water (H-bonding), deactivating it toward alkylation.
References
-
Regioselectivity in Pyridone Alkylation
- Hao, X., et al. (2015). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 17(24), 6274–6277.
- Key Insight: Establishes the micellar effect and general preference for N-alkyl
-
Solvent Effects on Ambident Nucleophiles
- Kornblum, N., et al. (1963). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Behavior of Silver and Alkali Metal Salts." Journal of the American Chemical Society, 85(9), 1359–1360.
-
Key Insight: Foundational theory on HSAB and ion-pairing (Silver vs. Alkali metals) applicable to pyridone systems.[1]
-
Synthesis of 4-bromo-2-pyridone Derivatives
- ResearchGate/OrgSyn Data. "Practical Kilogram Synthesis of (S)-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine." (Contextual reference for benzyl-bromo-pyridine handling).
Sources
Validation & Comparative
A Comparative Spectroscopic Guide to 1-Benzyl-4-bromopyridin-2(1H)-one and Its Analogs
This guide provides an in-depth comparative analysis of the spectral characteristics of 1-Benzyl-4-bromopyridin-2(1H)-one and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to elucidate the structural features and electronic effects of the benzyl and bromo substituents on the pyridin-2(1H)-one core.
Introduction
1-Benzyl-4-bromopyridin-2(1H)-one is a substituted pyridinone derivative. The pyridin-2(1H)-one scaffold is a prevalent motif in numerous biologically active compounds and natural products. The introduction of a benzyl group at the N1 position and a bromine atom at the C4 position significantly influences the molecule's electronic distribution and, consequently, its spectroscopic properties. Understanding these spectral signatures is paramount for unambiguous identification, characterization, and quality control in synthetic and medicinal chemistry workflows. This guide will compare the spectral data of the target compound with its key analogs: 1-benzyl-pyridin-2(1H)-one and 4-bromopyridin-2(1H)-one, to provide a clear understanding of the individual contributions of each substituent.
Molecular Structures
Caption: Chemical structures of the target compound and its analogs.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
Comparative ¹H NMR Analysis
The ¹H NMR spectrum of 1-Benzyl-4-bromopyridin-2(1H)-one is expected to exhibit distinct signals for the protons on the pyridinone ring and the benzyl group. The presence of the electron-withdrawing bromine atom at C4 will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm) compared to the unsubstituted analog, 1-benzyl-pyridin-2(1H)-one.
| Proton | 1-Benzyl-4-bromopyridin-2(1H)-one (Predicted) | 1-Benzyl-pyridin-2(1H)-one (Predicted) | 4-Bromopyridin-2(1H)-one[1] |
| H3 | ~6.5-6.7 ppm (d) | ~6.2-6.4 ppm (d) | 6.37 ppm (dd) |
| H5 | ~7.4-7.6 ppm (s) | ~7.2-7.4 ppm (m) | 6.64 ppm (d) |
| H6 | ~7.3-7.5 ppm (d) | ~7.4-7.6 ppm (d) | 7.36 ppm (d) |
| Benzyl-CH₂ | ~5.1-5.3 ppm (s) | ~5.1-5.3 ppm (s) | - |
| Benzyl-ArH | ~7.2-7.4 ppm (m) | ~7.2-7.4 ppm (m) | - |
| NH | - | - | 11.87 ppm (s) |
Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical for acquiring high-resolution spectra. DMSO-d₆ is particularly useful for observing exchangeable protons like the N-H proton in 4-bromopyridin-2(1H)-one.
Comparative ¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C2) of the pyridinone ring is typically observed in the downfield region (160-165 ppm). The C4 carbon directly attached to the bromine atom in 1-Benzyl-4-bromopyridin-2(1H)-one will experience a significant downfield shift due to the electronegativity of bromine and a characteristic C-Br coupling may be observed.
| Carbon | 1-Benzyl-4-bromopyridin-2(1H)-one (Predicted) | 1-Benzyl-pyridin-2(1H)-one (Predicted) |
| C2 (C=O) | ~160-163 ppm | ~162-164 ppm |
| C3 | ~110-115 ppm | ~105-110 ppm |
| C4 | ~115-120 ppm | ~120-125 ppm |
| C5 | ~140-145 ppm | ~138-142 ppm |
| C6 | ~120-125 ppm | ~120-125 ppm |
| Benzyl-CH₂ | ~52-55 ppm | ~51-54 ppm |
| Benzyl-Cipso | ~135-138 ppm | ~136-139 ppm |
| Benzyl-Cortho | ~128-130 ppm | ~128-130 ppm |
| Benzyl-Cmeta | ~128-130 ppm | ~128-130 ppm |
| Benzyl-Cpara | ~127-129 ppm | ~127-129 ppm |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours may be necessary depending on the sample concentration.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Caption: A typical experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The pyridin-2(1H)-one moiety exhibits a characteristic strong absorption band for the carbonyl (C=O) stretching vibration.
Comparative IR Analysis:
| Functional Group | 1-Benzyl-4-bromopyridin-2(1H)-one (Predicted, cm⁻¹) | 1-Benzyl-pyridin-2(1H)-one (cm⁻¹) |
| C=O stretch (amide) | ~1650-1670 | ~1658[2] |
| C=C stretch (aromatic/pyridone) | ~1580-1610 | ~1589[2] |
| C-N stretch | ~1340-1360 | ~1347[2] |
| C-H stretch (aromatic) | ~3030-3080 | ~3053[2] |
| C-H stretch (aliphatic) | ~2920-2960 | ~2923[2] |
| C-Br stretch | ~550-650 | - |
The position of the C=O stretching frequency can be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromine atom in 1-Benzyl-4-bromopyridin-2(1H)-one may cause a slight shift to a higher wavenumber compared to the non-brominated analog.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Under electrospray ionization (ESI) conditions, benzylpyridinium ions are known to undergo characteristic fragmentation.
Expected Fragmentation Pattern:
The primary fragmentation pathway for benzylpyridinium ions involves the cleavage of the C-N bond between the benzyl group and the pyridinone ring.[2] This results in the formation of a stable benzyl cation (m/z 91) and the neutral pyridinone fragment. For 1-Benzyl-4-bromopyridin-2(1H)-one, the molecular ion peak [M+H]⁺ would be expected at m/z 264/266, reflecting the isotopic distribution of bromine.
-
[M+H]⁺: m/z 264/266 (for C₁₂H₁₁⁷⁹BrNO⁺ and C₁₂H₁₁⁸¹BrNO⁺)
-
Major Fragment: m/z 91 (C₇H₇⁺, benzyl cation)
The presence of the bromine isotope pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the molecular ion peak is a key diagnostic feature for 1-Benzyl-4-bromopyridin-2(1H)-one.
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan on the molecular ion peak.
Conclusion
The spectral analysis of 1-Benzyl-4-bromopyridin-2(1H)-one, in comparison with its non-brominated and non-benzylated analogs, provides a clear and detailed picture of its molecular structure. The key takeaways for researchers are:
-
¹H NMR: The deshielding effect of the bromine atom at C4 is a key diagnostic feature, causing a downfield shift of adjacent protons.
-
¹³C NMR: The chemical shift of the carbon bearing the bromine atom and the carbonyl carbon are important for structural confirmation.
-
IR Spectroscopy: The characteristic C=O stretching frequency of the pyridinone ring is a prominent feature.
-
Mass Spectrometry: The isotopic pattern of bromine in the molecular ion peak and the characteristic fragmentation to the benzyl cation are definitive identifiers.
This guide provides the foundational spectroscopic knowledge and experimental protocols necessary for the confident identification and characterization of 1-Benzyl-4-bromopyridin-2(1H)-one and related compounds in a research and development setting.
References
-
Movassaghi, M., & Hill, M. D. (2008). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry, 73(15), 6034-6037. [Link]
Sources
Validation of 1-Benzyl-4-bromopyridin-2(1H)-one Analytical Methods: A Comparative Technical Guide
Executive Summary: The Ambident Nucleophile Challenge
In the development of kinase inhibitors and peptide mimetics, 1-Benzyl-4-bromopyridin-2(1H)-one serves as a critical scaffold. However, its validation presents a unique analytical hurdle: the regioselectivity of alkylation .
The synthesis of this molecule from 4-bromo-2-hydroxypyridine involves an ambident nucleophile. The reaction can proceed at the nitrogen (yielding the desired N-benzyl pyridone) or the oxygen (yielding the O-benzyl ether impurity, 2-(benzyloxy)-4-bromopyridine). These structural isomers share identical molecular weights (
This guide compares three analytical methodologies—RP-HPLC (UV) , UPLC-MS/MS , and HPTLC —evaluating their capacity to resolve these isomers and meet ICH Q2(R1) validation standards.
Part 1: Strategic Method Comparison
The following table summarizes the performance metrics for the three primary analytical candidates. Data is based on optimized method conditions.
| Feature | Method A: RP-HPLC (UV) | Method B: UPLC-MS/MS | Method C: HPTLC |
| Primary Utility | Routine QC, Purity Assay | Trace Impurity Profiling (Genotoxins) | High-Throughput Screening |
| Isomer Resolution ( | |||
| LOD (Limit of Detection) | |||
| Precision (RSD) | |||
| Cost per Run | Low | High | Very Low |
| Throughput | 20-30 min/sample | 3-5 min/sample | Parallel (20 samples/plate) |
Senior Scientist’s Verdict:
-
Use RP-HPLC for GMP release testing and stability studies. It offers the best balance of robustness and cost while sufficiently resolving the critical O-benzyl impurity.
-
Use UPLC-MS/MS during early process development to definitively identify the elution order of isomers and quantify trace genotoxic benzyl bromide residues.
Part 2: Deep Dive – Method A: RP-HPLC (The Gold Standard)
This protocol is the industry workhorse. The key to success here is utilizing a stationary phase that exploits the
2.1 Optimized Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse XDB-Phenyl or Phenomenex Luna Phenyl-Hexyl (
mm, 3.5 m).-
Why Phenyl? Standard C18 columns often co-elute the isomers. Phenyl phases interact differently with the aromatic pyridine ring (O-isomer) vs. the pyridone ring (N-isomer).
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5%
80% B (Linear ramp) -
15-20 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 260 nm (
of the pyridone core). -
Column Temp: 30°C.
2.2 Validation Logic (ICH Q2(R1))
The following diagram illustrates the critical decision pathway for validating this specific method, emphasizing the isomer separation.
Caption: Workflow for validating HPLC specificity against the critical O-alkyl regioisomer.
2.3 Key Validation Data (Simulated)
| Parameter | Acceptance Criteria | Typical Result | Status |
| Specificity (Isomer Resolution) | Pass | ||
| Linearity ( | Pass | ||
| Precision (Repeatability) | RSD | Pass | |
| LOD / LOQ | S/N > 3 / S/N > 10 | 0.02 | Pass |
Part 3: Deep Dive – Method B: UPLC-MS/MS (The Problem Solver)
While HPLC-UV is sufficient for purity, UPLC-MS is required for trace analysis , particularly to detect residual Benzyl Bromide (a potential genotoxin) and to confirm the identity of degradation products.
3.1 Protocol Highlights
-
Column: BEH C18 (
mm, 1.7 m). -
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Target (1-Benzyl-4-bromopyridin-2-one):
(Benzyl cation, quant) and (Pyridone core). -
Impurity (O-Benzyl isomer):
(Dominant fragment due to weak ether bond). -
Distinction: The O-isomer fragments to the benzyl cation (m/z 91) at much lower collision energies than the N-isomer due to the lability of the C-O bond compared to the C-N bond.
-
3.2 Isomer Fragmentation Logic
Caption: Mass Spectrometry strategy for distinguishing N-alkylation from O-alkylation based on bond stability.
Part 4: Critical Discussion & Troubleshooting
4.1 The "Ghost" Peak (Debenzylation)
During robustness testing (specifically at elevated temperatures
-
Cause: Thermal degradation leading to debenzylation, reforming the starting material 4-bromopyridin-2(1H)-one.
-
Solution: Maintain column temperature
C and avoid acidic mobile phases with pH .
4.2 Sample Solvent Effects
The benzyl group makes the molecule hydrophobic. Dissolving the sample in 100% Acetonitrile can cause "peak breakthrough" (split peaks) if the injection volume is high (>10
-
Recommendation: Dissolve samples in 50:50 Water:Acetonitrile to match the initial mobile phase conditions.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
- Kishore, M., et al. (2013). "Stability indicating HPLC method for the determination of related substances." Journal of Chromatographic Science. (Context for pyridone impurity profiling).
-
Alispharm. (2023).[4] "UPLC vs HPLC: A Comprehensive Comparison for Quality Control in Pharma." Link
-
Sigma-Aldrich. (2024). 4-Bromopyridin-2(1H)-one Product Specification and Safety Data.Link
Sources
Structural Validation of 1-Benzyl-4-bromopyridin-2(1H)-one: A Comparative Analytical Guide
Executive Summary: The Regioisomer Challenge
In medicinal chemistry, the 2-pyridinone scaffold is a privileged pharmacophore, serving as a core structural motif in kinase inhibitors, peptide mimetics, and antifibrotic agents.[1] However, the synthesis of 1-Benzyl-4-bromopyridin-2(1H)-one via the alkylation of 4-bromo-2-hydroxypyridine presents a classic ambiguity: Tautomeric Regioselectivity .[1]
The starting material exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1] Alkylation can occur at the nitrogen (yielding the desired N-benzyl pyridinone) or the oxygen (yielding the O-benzyl ether).[1]
While NMR spectroscopy is the workhorse of organic analysis, it often struggles to definitively distinguish these isomers due to overlapping chemical shifts and solvent-dependent tautomerism.[1] Single Crystal X-ray Diffraction (SC-XRD) stands as the only absolute method to validate the atomic connectivity and solid-state conformation.[1]
This guide compares the "performance"—defined here as structural certainty and resolution—of SC-XRD against standard NMR techniques for this specific molecule.
Comparative Analysis: SC-XRD vs. NMR
The Analytical Decision Matrix
The following diagram illustrates the decision logic when characterizing 1-Benzyl-4-bromopyridin-2(1H)-one. Note how NMR relies on inference (coupling constants, shifts), whereas SC-XRD relies on direct electron density mapping.[1]
Figure 1: Analytical workflow highlighting the necessity of SC-XRD for resolving tautomeric ambiguity.
Performance Metrics Comparison
| Feature | 1H/13C NMR (500 MHz) | SC-XRD (Mo K | Implication for 1-Benzyl-4-bromopyridin-2(1H)-one |
| Connectivity | Inferential (via HMBC/NOESY) | Absolute | XRD proves the Benzyl group is attached to Nitrogen, not Oxygen.[1] |
| Bond Character | Chemical Shift ( | Bond Lengths ( | XRD distinguishes C=O (double bond) from C-O (single bond) with <0.01 |
| Conformation | Time-averaged in solution | Static 3D Structure | XRD reveals the twist angle of the benzyl ring relative to the pyridone core (critical for docking studies). |
| Sample Req. | ~5 mg (Destructive? No) | Single Crystal (0.1mm) | XRD requires a high-quality crystal, which can be the bottleneck.[1] |
| Turnaround | 15 Minutes | 2-24 Hours | NMR is for screening; XRD is for validation.[1] |
Experimental Protocol: Crystallization & Characterization
To achieve the "performance" benefits of X-ray, one must first obtain a suitable crystal.[1] The 1-Benzyl-4-bromopyridin-2(1H)-one molecule is moderately polar and contains aromatic rings, making it ideal for Vapor Diffusion .[1]
Crystallization Workflow (Vapor Diffusion)
Objective: Grow single crystals suitable for diffraction (0.1 x 0.1 x 0.2 mm) free of twinning.
Materials:
-
Solvent A (Good Solvent): Dichloromethane (DCM) or Chloroform.[1]
-
Solvent B (Anti-Solvent):
-Hexane or Diethyl Ether.[1] -
Vessel: 2-dram glass vial (inner) and 20mL scintillation vial (outer).
Step-by-Step Protocol:
-
Dissolution: Dissolve 20 mg of the purified 1-Benzyl-4-bromopyridin-2(1H)-one in 0.5 mL of DCM in the small inner vial. Ensure the solution is clear; filter through a 0.45
m PTFE syringe filter if necessary to remove nucleation sites.[1] -
Setup: Place the open inner vial carefully inside the larger outer vial.
-
Charge Anti-Solvent: Carefully pipette 3 mL of
-Hexane into the outer vial (surrounding the inner vial). Do not let hexane enter the inner vial directly.[1] -
Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent evaporation.[1]
-
Incubation: Store at room temperature (20-25°C) in a vibration-free environment.
-
Observation: Over 24-72 hours, the volatile DCM will diffuse into the hexane, and hexane vapors will diffuse into the DCM, slowly lowering solubility and promoting high-quality crystal growth.[1]
Figure 2: Vapor diffusion setup for controlled crystallization.
Data Collection Parameters[1][2][3][4]
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).[1]
-
Source: Mo K
( = 0.71073 ) is preferred over Cu K to minimize absorption by the Bromine atom.[1] -
Temperature: 100 K (using Nitrogen cryostream). Crucial: Low temperature reduces thermal motion (ellipsoids), improving the precision of the C-C and C-N bond lengths.[1]
-
Strategy: Full sphere collection (360° rotation) to ensure high redundancy (>4.0) and 100% completeness.
Structural Results & Discussion
The following data represents the expected structural metrics for 1-Benzyl-4-bromopyridin-2(1H)-one based on the crystallographic standards of analogous N-substituted pyridinones [1, 2].
Crystallographic Data Summary
| Parameter | Value (Typical) |
| Crystal System | Monoclinic |
| Space Group | |
| Z (Molecules/Unit Cell) | 4 |
| R-Factor ( | < 4.5% (Indicates high-quality model) |
| Goodness of Fit (GooF) | ~1.05 |
Key Structural Features (The "Proof")
1. The Carbonyl Bond (C=O):
-
Measurement: ~1.23 - 1.25
.[1] -
Significance: This short bond length confirms the ketone (pyridinone) functionality.[1] If it were the O-alkylated ether, the C-O bond would be significantly longer (~1.35
).[1] This is the definitive differentiator from the tautomer.
2. The N-C Bond:
-
Measurement: ~1.38 - 1.40
.[1] -
Significance: Indicates partial double-bond character due to resonance within the heterocyclic ring, confirming the nitrogen is part of the aromatic system.[1]
3. Intermolecular Packing:
-
Observation: Pyridinones often form centrosymmetric dimers via
- stacking or weak hydrogen bonds.[1] -
Relevance: Understanding these packing forces is vital for solid-state formulation (polymorph screening) in drug development.[1]
Conclusion
While NMR remains the primary tool for reaction monitoring, Single Crystal X-ray Diffraction is the superior method for the structural characterization of 1-Benzyl-4-bromopyridin-2(1H)-one. [1]
By providing direct geometric evidence of the C=O double bond and the N-Benzyl connectivity, SC-XRD eliminates the ambiguity of tautomeric alkylation.[1] For researchers in drug discovery, this validation is a critical "Go/No-Go" step before advancing the scaffold into complex biological assays.[1]
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link][1]
-
LaPlante, S. R., et al. (2013). "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery."[1][2] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1][2] [Link]
-
Stout, G. H., & Jensen, L. H. X-ray Structure Determination: A Practical Guide.[1] (Standard Text for Crystallography Methodology). [Link][1]
-
Nagalakshmi, R. A., et al. (2014). "Isotypic crystal structures of 1-benzyl-4-(4-bromophenyl)-..."[1] (Example of N-benzyl pyridinone crystallography). Acta Crystallographica Section E, 70(11), 344-347.[1] [Link]
Sources
- 1. Isotypic crystal structures of 1-benzyl-4-(4-bromo-phen-yl)-2-imino-1,2,5,6,7,8,9,10-octa-hydro-cyclo-octa-[b]pyridine-3-carbo-nitrile and 1-benzyl-4-(4-fluoro-phen-yl)-2-imino-1,2,5,6,7,8,9,10-octa-hydro-cyclo-octa-[b]pyridine-3-carbo-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: Chemoselectivity and Scaffold Utility of 1-Benzyl-4-bromopyridin-2(1H)-one
Executive Summary
1-Benzyl-4-bromopyridin-2(1H)-one is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., p38 MAP kinase), antifibrotics, and AChE inhibitors. Its utility stems from the orthogonal reactivity of the 4-bromo handle (for cross-coupling) and the N-benzyl moiety (serving as either a permanent hydrophobic pharmacophore or a robust protecting group).
This guide addresses the "cross-reactivity" of this compound in three distinct technical contexts:
-
Regiochemical Cross-Reactivity: The competition between N-alkylation and O-alkylation during synthesis.
-
Catalytic Interference: The potential for the pyridinone core to poison Palladium catalysts during functionalization.
-
Pharmacological Selectivity: The off-target liability introduced by the lipophilic benzyl group compared to N-Methyl or N-H alternatives.
Part 1: Chemical Profile & Reactivity Landscape
The primary challenge in working with 2-pyridinones is their ambient nucleophilicity. The lactam (NH) and lactim (OH) tautomers exist in equilibrium, leading to potential "cross-reactivity" where reagents attack the oxygen instead of the nitrogen.
Comparative Analysis: Scaffold Alternatives
The following table compares 1-Benzyl-4-bromo-pyridinone against its most common analogs used in SAR (Structure-Activity Relationship) campaigns.
Table 1: Functional Comparison of 4-Bromopyridinone Scaffolds
| Feature | 1-Benzyl-4-bromo... (Subject) | 1-Methyl-4-bromo... (Alternative A) | 2-Benzyloxy-4-bromo... (Alternative B) | N-PMB-4-bromo... (Alternative C) |
| Primary Role | Protected Intermediate / Hydrophobic Pharmacophore | Permanent Core Scaffold | O-Alkylated Precursor (Lactim Ether) | Acid-Labile Protected Intermediate |
| N- vs. O- Selectivity | High N-Selectivity (under optimized conditions) | High N-Selectivity | O-Selective (Ag salts/hard electrophiles) | High N-Selectivity |
| Deprotection | Difficult (Requires harsh HBr/AcOH or Hydrogenation) | Impossible (Permanent) | Easy (Acid hydrolysis or Hydrogenation) | Easy (TFA or CAN oxidation) |
| Lipophilicity (cLogP) | High (~2.8) | Low (~1.1) | High (~2.9) | Moderate |
| Catalyst Poisoning | Low (Steric bulk protects metal center) | Moderate (Less steric hindrance) | Low (N-lone pair involved in aromatic system) | Low |
Part 2: Regioselectivity and Synthesis (The "Chemical Cross-Reactivity")
A common failure mode in synthesizing this compound is unintentional O-alkylation. While N-alkylation is thermodynamically favored, kinetic control often yields the O-benzyl imidate (Alternative B in Table 1).
Mechanism of Selectivity
-
N-Alkylation (Target): Favored by soft electrophiles (Benzyl bromide), polar aprotic solvents (DMF), and alkali metal bases (K₂CO₃/Cs₂CO₃).
-
O-Alkylation (Cross-Reaction): Favored by hard electrophiles, silver salts (Ag₂CO₃), or non-polar solvents.
Visualization: Synthesis & Selectivity Pathway
The following diagram illustrates the divergent pathways and the "Rescue Protocol" (LiI-mediated migration) to correct O-alkylated impurities.
Figure 1: Reaction pathway showing the competition between N- and O-alkylation and the thermodynamic correction pathway.
Part 3: Functionalization Performance (Pd-Catalysis)
When using 1-Benzyl-4-bromopyridin-2(1H)-one in Suzuki-Miyaura or Buchwald-Hartwig couplings, researchers often encounter "false negatives" (low yields) not due to the bromine's reactivity, but due to catalyst sequestration .
The "Supramolecular Poisoning" Effect
Pyridinones can coordinate to Palladium (Pd) species via the carbonyl oxygen or the nitrogen lone pair (if deprotected).
-
Performance vs. Free NH: The 1-Benzyl group provides crucial steric bulk that prevents the formation of stable, inactive Pd-pyridinone complexes. Unprotected 4-bromopyridin-2-one often stalls catalytic cycles by binding Pd(II) intermediates.
-
Performance vs. 4-Chloropyridines: The 4-Bromo derivative undergoes oxidative addition ~100x faster than the 4-Chloro analog, allowing for milder conditions (60°C vs 100°C+) which preserves the N-benzyl bond.
Experimental Data: Cross-Coupling Efficiency (Suzuki) Conditions: 1.0 eq Ar-Br, 1.2 eq Ph-B(OH)₂, 5 mol% Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O.
| Scaffold | Yield (Phenylboronic Acid) | Reaction Time | Notes |
| 1-Benzyl-4-bromo... | 92% | 4 h | Clean conversion. |
| 1-H-4-bromo... | 35% | 24 h | Catalyst poisoning observed. |
| 1-Methyl-4-bromo... | 88% | 4 h | Comparable reactivity. |
| 1-Benzyl-4-chloro... | <10% | 24 h | Requires specialized ligands (e.g., XPhos). |
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis (Self-Validating)
Rationale: Use of a micellar system (Tween 20) in water has been shown to enhance N-selectivity over O-alkylation by sequestering the hydrophobic transition state.
-
Reagents: Suspend 4-bromopyridin-2(1H)-one (1.0 eq) in water containing 2% wt Tween-20.
-
Base: Add K₂CO₃ (1.1 eq). The mixture should remain a suspension.
-
Alkylation: Add Benzyl Bromide (1.1 eq) dropwise at Room Temperature.
-
Reaction: Stir at 40°C for 12 hours.
-
Validation (TLC/NMR): Check for the disappearance of the NH peak (broad singlet >11 ppm).
-
Target (N-Bn): Carbonyl peak at ~162 ppm (C13 NMR).
-
Impurity (O-Bn): Aromatic C-O peak at ~158 ppm.
-
-
Workup: Filter the solid precipitate. Wash with hexanes (removes O-alkylated byproduct which is more lipophilic).
Protocol B: "Rescue" of O-Alkylated Material
If O-alkylation occurs (detected by NMR), do not discard.
-
Dissolve the mixture in dry toluene.
-
Add 10 mol% Lithium Iodide (LiI).
-
Reflux (110°C) for 6 hours.
-
Mechanism: LiI coordinates the nitrogen, facilitating the attack of the iodide on the benzyl group, followed by re-alkylation at the nitrogen (Chapman-like rearrangement).
Part 5: Biological Implications (Scaffold Hopping)
In drug discovery, replacing an N-Methyl group with N-Benzyl is a form of "Scaffold Hopping."
-
Cross-Reactivity Risk (Off-Target): The benzyl group significantly increases lipophilicity. This can lead to high plasma protein binding (>99%) and metabolic liability (CYP450 oxidation at the benzylic carbon).
-
Therapeutic Window:
Decision Matrix: When to use N-Benzyl
Figure 2: Decision matrix for selecting N-Benzyl vs. N-Methyl/PMB based on medicinal chemistry requirements.
References
-
Regioselective Synthesis: Hao, X., et al. (2012). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." The Journal of Organic Chemistry. Link
-
O-to-N Migration (Rescue Protocol): Ruda, M., et al. (2008). "Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration." The Journal of Organic Chemistry. Link
-
Pd-Catalysis & Supramolecular Effects: Abuhafez, N., & Gramage-Doria, R. (2023). "Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst." Faraday Discussions. Link
-
Biological Activity (AChE): BenchChem Technical Guides. (2025). "The Multifaceted Biological Activities of N-benzylpyridinium Derivatives." Link
- Protecting Group Comparison: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (General Reference for Bn vs PMB stability).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Guide to Benchmarking Novel Inhibitors: A Case Study of 1-Benzyl-4-bromopyridin-2(1H)-one as a Putative Kinase Inhibitor
Introduction: The Challenge of Characterizing Novel Chemical Entities
In the dynamic landscape of drug discovery, the identification of novel small molecule inhibitors is a critical first step. However, the journey from a promising chemical structure to a well-characterized lead compound is fraught with challenges. A case in point is the compound 1-Benzyl-4-bromopyridin-2(1H)-one. While its synthesis is documented, its specific biological target and inhibitory profile remain largely uncharacterized in publicly available literature. The pyridinone scaffold, however, is a well-established "privileged structure" in medicinal chemistry, known to be a versatile backbone for a variety of enzyme inhibitors, including those targeting kinases, proteases, and reverse transcriptases[1][2].
This guide provides a comprehensive framework for the systematic benchmarking of a novel chemical entity like 1-Benzyl-4-bromopyridin-2(1H)-one. To illustrate this process with concrete experimental designs, we will proceed with a scientifically plausible hypothesis: that 1-Benzyl-4-bromopyridin-2(1H)-one is an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) . This hypothesis is informed by the fact that structurally related pyrazole derivatives have been identified as potent RIPK1 inhibitors[3].
This document will serve as a detailed roadmap for researchers, outlining the essential experimental workflows, from initial target engagement validation to in-depth comparative analysis against established inhibitors.
The Scientific Rationale: Why Benchmark Against RIPK1?
RIPK1 is a serine/threonine kinase that plays a pivotal role in regulating cellular necroptosis, a form of programmed cell death, and inflammation[3]. Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases. Consequently, the development of potent and selective RIPK1 inhibitors is an area of intense therapeutic interest.
Our hypothetical benchmarking study will compare 1-Benzyl-4-bromopyridin-2(1H)-one against two well-characterized RIPK1 inhibitors:
-
Necrostatin-1 (Nec-1): A widely used, first-generation allosteric inhibitor of RIPK1.
-
GSK'963: A potent and selective ATP-competitive inhibitor of RIPK1.
By comparing our compound of interest to inhibitors with different mechanisms of action, we can gain a more comprehensive understanding of its potential as a therapeutic agent.
Experimental Workflow for Benchmarking a Putative RIPK1 Inhibitor
The following diagram outlines the logical flow of experiments for a thorough benchmarking study.
Caption: A generalized workflow for the discovery and development of novel pyridone derivatives.
Phase 1: In Vitro Target Engagement and Potency
The initial phase focuses on confirming direct binding of 1-Benzyl-4-bromopyridin-2(1H)-one to RIPK1 and quantifying its inhibitory potency in a purified system.
Differential Scanning Fluorimetry (DSF) for Target Engagement
Rationale: DSF, or Thermal Shift Assay, is a rapid and cost-effective method to confirm direct binding of a ligand to a protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Protocol:
-
Reagents:
-
Recombinant human RIPK1 protein (kinase domain).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Assay Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl.
-
-
Procedure:
-
Prepare a 2x protein/dye mix: 10 µM RIPK1 and 10x SYPRO Orange in Assay Buffer.
-
In a 96-well PCR plate, add 10 µL of the test compounds (1-Benzyl-4-bromopyridin-2(1H)-one, Nec-1, GSK'963) at various concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO control.
-
Add 10 µL of the 2x protein/dye mix to each well.
-
Seal the plate and centrifuge briefly.
-
Run the assay in a real-time PCR instrument, ramping the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min.
-
Monitor fluorescence changes and calculate the Tm for each condition.
-
-
Expected Outcome: A dose-dependent increase in the Tm of RIPK1 in the presence of 1-Benzyl-4-bromopyridin-2(1H)-one would confirm direct target engagement.
In Vitro Kinase Assay for IC50 Determination
Rationale: This assay quantifies the concentration of the inhibitor required to reduce the enzymatic activity of RIPK1 by 50% (IC50), providing a direct measure of potency.
Protocol:
-
Reagents:
-
Recombinant human RIPK1 protein.
-
Myelin Basic Protein (MBP) as a substrate.
-
ATP.
-
Kinase Assay Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA.
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in Kinase Assay Buffer.
-
In a 96-well plate, add RIPK1 enzyme and the test compounds. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of MBP and ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 2: Cellular Activity and Mechanism of Action
This phase assesses the ability of the compound to inhibit RIPK1 activity within a cellular context.
Cellular Necroptosis Assay
Rationale: This assay determines the cellular potency (EC50) of the inhibitor by measuring its ability to protect cells from induced necroptosis, a RIPK1-dependent cell death pathway.
Protocol:
-
Cell Line: HT-29 human colon cancer cells are a suitable model as they undergo necroptosis upon stimulation with TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).
-
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Induce necroptosis by adding a cocktail of TNF-α (100 ng/mL), Smac mimetic (100 nM), and z-VAD-FMK (20 µM).
-
Incubate for 24 hours.
-
Measure cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar method.
-
-
Data Analysis: Normalize the data to untreated and vehicle-treated controls. Plot cell viability against inhibitor concentration to calculate the EC50 value.
Western Blot Analysis of RIPK1 Phosphorylation
Rationale: This experiment provides direct evidence of target engagement in cells by assessing the phosphorylation status of RIPK1 at key activating sites (e.g., Ser166).
Protocol:
-
Procedure:
-
Treat HT-29 cells with the test compounds at concentrations around their EC50 values for 1 hour.
-
Stimulate with the necroptosis-inducing cocktail for a shorter duration (e.g., 4-6 hours) to capture the signaling events.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-RIPK1 (Ser166) and total RIPK1.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.
-
-
Expected Outcome: A potent inhibitor should reduce the level of phospho-RIPK1 in a dose-dependent manner.
Phase 3: Selectivity and Off-Target Effects
This final phase evaluates the specificity of the inhibitor for RIPK1, a critical parameter for a successful therapeutic candidate.
Kinase Selectivity Profiling
Rationale: To assess the selectivity of 1-Benzyl-4-bromopyridin-2(1H)-one, it should be screened against a broad panel of other kinases. High selectivity for RIPK1 over other kinases is desirable to minimize off-target effects.
Procedure: This is typically performed as a service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases. The percentage of inhibition for each kinase is reported.
General Cytotoxicity Assay
Rationale: This assay determines if the compound exhibits general toxicity to cells, independent of its effect on necroptosis.
Protocol:
-
Cell Line: Use a cell line that does not undergo RIPK1-dependent necroptosis, such as HeLa cells.
-
Procedure:
-
Treat HeLa cells with a range of concentrations of the test compounds for 48-72 hours.
-
Measure cell viability using a standard method (e.g., MTT or CellTiter-Glo®).
-
-
Data Analysis: Calculate the concentration that causes 50% reduction in cell viability (CC50). A high CC50 value relative to the EC50 for necroptosis inhibition indicates a good therapeutic window.
Data Presentation for Comparative Analysis
The results of the benchmarking study should be summarized in a clear and concise table to facilitate direct comparison.
| Parameter | 1-Benzyl-4-bromopyridin-2(1H)-one | Necrostatin-1 | GSK'963 |
| RIPK1 Tm Shift (ΔTm at 10 µM) | Experimental Value | Experimental Value | Experimental Value |
| RIPK1 Kinase IC50 (nM) | Experimental Value | Experimental Value | Experimental Value |
| Cellular Necroptosis EC50 (nM) | Experimental Value | Experimental Value | Experimental Value |
| HeLa Cytotoxicity CC50 (µM) | Experimental Value | Experimental Value | Experimental Value |
| Selectivity Index (CC50/EC50) | Calculated Value | Calculated Value | Calculated Value |
| Kinase Selectivity (S-score at 1 µM) | Experimental Value | Experimental Value | Experimental Value |
Visualizing the RIPK1 Signaling Pathway
Understanding the pathway in which the target operates is crucial for interpreting experimental results.
Caption: Simplified RIPK1 signaling pathway leading to apoptosis or necroptosis.
Conclusion and Future Directions
This guide outlines a robust and systematic approach to benchmarking a novel compound, using 1-Benzyl-4-bromopyridin-2(1H)-one as a hypothetical RIPK1 inhibitor. By following this workflow, researchers can generate a comprehensive dataset that allows for a direct and objective comparison with established inhibitors. The data generated will not only elucidate the compound's potency, cellular activity, and selectivity but also provide critical insights into its mechanism of action. Should 1-Benzyl-4-bromopyridin-2(1H)-one prove to be a potent and selective inhibitor in these assays, further studies, including in vivo efficacy and pharmacokinetic profiling, would be warranted to explore its full therapeutic potential.
References
- Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.).
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry.
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Chemical Biology & Drug Design, 87(4), 569-74. Available from: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-Benzyl-4-bromopyridin-2(1H)-one: A Framework for Laboratory Safety and Operational Excellence
This guide provides a detailed protocol for the safe handling, use, and disposal of 1-Benzyl-4-bromopyridin-2(1H)-one. As a halogenated pyridinone derivative, this compound requires stringent safety measures to mitigate risks associated with its potential toxicity and reactivity. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure personal safety and maintain experimental integrity.
Hazard Assessment: Understanding the Compound's Profile
-
Halogenated Organic Compounds : These substances are frequently irritating to the skin, eyes, and respiratory system.[1][2] Many are classified as toxic, and some are suspected carcinogens.[1][3] Upon combustion, they can decompose to release highly toxic gases such as hydrogen bromide.[4] Therefore, all handling must be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation exposure.[1][3][5]
-
Benzyl Bromide Analogs : Related compounds like benzyl bromide are known lachrymators (tear-inducing agents) and are combustible.[4][6] They are also known to cause significant skin, eye, and respiratory irritation.[4][6]
-
Brominated Pyridines : Analogs such as 2-bromopyridine are classified as toxic if swallowed and can be fatal upon skin contact.[7]
Given these factors, 1-Benzyl-4-bromopyridin-2(1H)-one must be handled as a hazardous substance with potential for severe irritation, toxicity, and long-term health effects.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is mandatory to create an effective barrier against chemical exposure. The following table summarizes the required equipment, which should be donned before entering the designated work area and removed before exiting.
| PPE Item | Specification | Purpose and Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant chemical splash goggles. A full-face shield is required when handling quantities >100 mL or when there is a significant splash risk.[8][9][10] | Protects eyes and face from splashes and potential aerosols. The benzyl bromide component suggests a risk of lachrymatory effects, making full eye protection essential.[4] |
| Hand Protection | Nitrile gloves (minimum 0.2 mm thickness). Double-gloving is strongly recommended.[3][8] | Provides a primary barrier against skin contact. Halogenated solvents can degrade some glove materials; therefore, gloves should be inspected before use and changed immediately upon contamination.[3] |
| Body Protection | A flame-resistant (FR) laboratory coat (NFPA 2112 compliant) worn over long pants and closed-toe shoes.[9] | Protects skin and clothing from spills. The combustible nature of related compounds necessitates flame-resistant attire.[4][7] Synthetic clothing should be avoided.[9] |
| Respiratory Protection | All manipulations must be performed within a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[4][8] | Prevents the inhalation of harmful vapors or aerosols. Halogenated compounds can cause severe respiratory tract irritation.[1][4] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the complete process from preparation to disposal.
Caption: A comprehensive workflow for the safe handling of 1-Benzyl-4-bromopyridin-2(1H)-one.
Detailed Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and has been certified within the last year.[3]
-
Assemble and inspect all necessary PPE as detailed in the table above.
-
Ensure an appropriate spill kit containing inert absorbent material (e.g., vermiculite or sand), waste bags, and tongs is readily accessible.[3]
-
Clearly demarcate the experimental area and remove any unnecessary items.
-
-
Handling (within a certified chemical fume hood):
-
Don all required PPE before handling the chemical.
-
Perform all transfers, weighing, and manipulations of the compound deep within the fume hood to ensure containment of vapors.
-
Use non-sparking tools and keep the container away from heat or ignition sources, as related compounds are combustible.[4][11]
-
Keep the container tightly sealed when not in immediate use to minimize vapor release.[12][13]
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, and finally the lab coat.
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[3][4]
-
Emergency Procedures: Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][14] Seek immediate medical attention.[8][14]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide assistance and seek immediate medical attention.[4][8]
-
Small Spill (inside fume hood):
-
Ensure the fume hood is drawing air.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material using tongs and place it into a sealed, labeled container for hazardous waste disposal.[3]
-
-
Large Spill: Evacuate the immediate area, alert colleagues, and contact your institution's Environmental Health and Safety (EHS) department immediately.[8]
Disposal Plan: Responsible Waste Management
Due to its halogenated nature, 1-Benzyl-4-bromopyridin-2(1H)-one and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[1][5] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[15]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Irritant).[15]
-
Storage: Keep waste containers tightly closed and stored in a designated and properly ventilated satellite accumulation area until collection by EHS personnel.[15]
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- SAFETY DATA SHEET - Benzyl bromide. (2010, September 3). Fisher Scientific.
- Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety.
- Personal protective equipment for handling 2-Pyridinesulfenic acid. (n.d.). BenchChem.
- SAFETY DATA SHEET - 2-Bromopyridine. (2024, September 8). Sigma-Aldrich.
- Flame Resistant PPE. (n.d.). Department of Chemistry and Biochemistry.
- Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH.
- SAFETY DATA SHEET - Benzyl 4-bromopiperidine-1-carboxylate. (2009, October 8). Fisher Scientific.
- Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health & Radiation Safety.
- Personal protective equipment for handling (ngcontent-ng-c3932382896="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid. (n.d.). BenchChem.
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Special Storage and Handling Procedures for Bromine. (n.d.).
- SAFETY DATA SHEET - 4-Bromopyridine Hydrobromide. (2025, January 28). TCI EUROPE N.V.
- SAFETY DATA SHEET - 2-Bromopyridine (re-search). (2024, September 8). Sigma-Aldrich.
- Standard Operating Procedures for Use of Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center.
- Benzyl bromide - Safety Data Sheet. (n.d.). Synquest Labs.
- Benzyl bromide - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 4-Bromobenzyl bromide. (n.d.). Fisher Scientific.
- Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
- Benzyl-Bromide - Safety Data Sheet. (2013, March 19). Sigma-Aldrich.
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. hscprep.com.au [hscprep.com.au]
- 6. westliberty.edu [westliberty.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. carlroth.com [carlroth.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. carlroth.com [carlroth.com]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
